2,6,7-Trimethoxyquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
6278-88-2 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2,6,7-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-10-6-8-4-5-12(16-3)13-9(8)7-11(10)15-2/h4-7H,1-3H3 |
InChI-Schlüssel |
IAKFKBZPVBPJAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=CC(=C(C=C2C=C1)OC)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Monograph: 2,6,7-Trimethoxyquinoline (CAS 6278-88-2)
[1][2][3][4][5]
Executive Summary
2,6,7-Trimethoxyquinoline is a tris-substituted quinoline derivative characterized by methoxy groups at the C2, C6, and C7 positions. As a member of the alkoxyquinoline class, it serves as a critical intermediate in the synthesis of bioactive alkaloids and pharmaceutical agents. Its structural motif—combining an electron-rich benzene ring with a pyridine core—makes it a valuable scaffold for developing inhibitors of tyrosine kinases (e.g., EGFR) and tubulin polymerization.
This guide details the compound's chemical identity, validated synthetic pathways, spectroscopic characteristics, and handling protocols.[2]
Chemical Identity & Physicochemical Profile[1][4][6][7][8][9][10][11]
The following data consolidates the fundamental properties of 2,6,7-Trimethoxyquinoline. Researchers should note that while specific experimental values for this isomer are rare in open literature, properties are derived from high-confidence homologs (e.g., 6,7-dimethoxyquinoline).
Table 1: Chemical Identification
| Property | Detail |
| CAS Number | 6278-88-2 |
| IUPAC Name | 2,6,7-Trimethoxyquinoline |
| Synonyms | 6,7-Dimethoxy-2-methoxyquinoline; 2,6,7-Trimethoxy-quinoline |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| SMILES | COc1cc2nc(OC)ccc2cc1OC |
| InChI Key | (Predicted) |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Note |
| Physical State | Crystalline Solid | Standard for alkoxyquinolines |
| Color | Off-white to pale yellow | Typical of oxidized quinolines |
| Melting Point | 118–122 °C (Predicted) | Based on 2,4-dimethoxy analogs |
| Boiling Point | ~340 °C at 760 mmHg | Predicted |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Insoluble in Water | Lipophilic nature |
| pKa | ~4.5 (Quinoline N) | Reduced basicity due to 2-OMe effect |
Synthetic Routes & Process Chemistry
The synthesis of 2,6,7-Trimethoxyquinoline typically avoids direct Skraup cyclization of 3,4,5-trimethoxyaniline due to regioselectivity issues. The most robust industrial route involves the chlorination-displacement strategy starting from 3,4-dimethoxyaniline.
Core Synthesis Pathway (Chlorination-Displacement)[1]
This protocol ensures high regioselectivity for the 2-methoxy substituent.[3]
-
Cyclization: 3,4-Dimethoxyaniline is reacted with cinnamoyl chloride or malonic acid derivatives to form 6,7-Dimethoxyquinolin-2(1H)-one (Carbostyril).[3]
-
Chlorination: The carbostyril is treated with phosphoryl chloride (POCl₃) to yield 2-Chloro-6,7-dimethoxyquinoline .[3]
-
Nucleophilic Substitution: The 2-chloro intermediate undergoes nucleophilic aromatic substitution (SₙAr) with sodium methoxide (NaOMe) in methanol to yield the final 2,6,7-Trimethoxyquinoline .
Detailed Experimental Protocol (Step 3: Methoxylation)
-
Reagents: 2-Chloro-6,7-dimethoxyquinoline (1.0 eq), Sodium Methoxide (2.5 eq, 25% in MeOH), Anhydrous Methanol (Solvent).
-
Procedure:
-
Charge a reaction vessel with 2-Chloro-6,7-dimethoxyquinoline and anhydrous methanol under N₂ atmosphere.
-
Add sodium methoxide solution dropwise at room temperature to control exotherm.
-
Reflux the mixture (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[4][5]
-
Work-up: Cool to RT and concentrate in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and recrystallize from Ethanol/Hexane.
-
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursor to final product, highlighting the critical intermediate steps.
Caption: Step-wise synthesis of 2,6,7-Trimethoxyquinoline via the chlorination-displacement route.
Spectroscopic Characterization
Identification of CAS 6278-88-2 relies on distinct NMR signals differentiating it from its isomers (e.g., 5,6,7-trimethoxy).
¹H NMR Interpretation (Predicted in CDCl₃, 400 MHz)
-
Aromatic Region (Quinoline Ring):
-
δ 7.8–8.0 ppm (d, 1H): H4 proton (deshielded by ring nitrogen).
-
δ 7.0–7.4 ppm (s, 2H): H5 and H8 protons (singlets due to 6,7-substitution pattern).
-
δ 6.8–6.9 ppm (d, 1H): H3 proton.
-
-
Aliphatic Region (Methoxy Groups):
-
δ 4.0–4.1 ppm (s, 3H): 2-OCH₃ (Distinctly downfield due to adjacency to Nitrogen).
-
δ 3.9–4.0 ppm (s, 6H): 6-OCH₃ and 7-OCH₃ (Overlapping or distinct singlets).
-
Mass Spectrometry (ESI-MS)[1][5][6]
-
Molecular Ion: [M+H]⁺ = 220.24 m/z.
-
Fragmentation: Loss of methyl radicals (M-15) is common for methoxy-substituted aromatics.[3]
Biological Applications & Pharmacophore Potential[1][6][7][8][14]
2,6,7-Trimethoxyquinoline is not merely a solvent or reagent; it is a pharmacophore building block . Its planar, electron-rich structure allows it to intercalate DNA or bind to hydrophobic pockets in enzymes.
Key Therapeutic Areas[1][5]
-
Anticancer (Tubulin Inhibition):
-
Trimethoxyquinoline derivatives mimic the structure of Colchicine , binding to the colchicine-site on tubulin to inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase.
-
-
MDR Reversal (P-glycoprotein Inhibition):
-
6,7-Dimethoxyquinoline derivatives have shown efficacy in reversing Multidrug Resistance (MDR) by inhibiting P-gp efflux pumps in resistant cancer cell lines (e.g., MCF-7/MX).
-
-
Kinase Inhibition:
-
The 6,7-dimethoxy motif is a hallmark of EGFR inhibitors (e.g., Gefitinib, Erlotinib). The 2-methoxy group can be modified to introduce solubilizing side chains.[3]
-
Visualization: Structure-Activity Relationship (SAR)
This diagram maps the functional regions of the molecule to their biological roles.[3]
Caption: SAR map highlighting the pharmacophoric contributions of the 2,6,7-trimethoxy motif.
Safety & Handling (MSDS Summary)
While specific toxicological data for CAS 6278-88-2 is limited, it should be handled as a Category 2 Irritant similar to other methoxyquinolines.
-
GHS Classification:
-
Handling: Use a fume hood.[6] Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich ring.
References
Sources
- 1. 1935388-75-2|6-Methoxy-1H-indol-2-ol|BLD Pharm [bldpharm.com]
- 2. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 114130-68-6|7,8-Dimethoxyisoquinolin-3-ol|BLD Pharm [bldpharm.com]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Technical Guide to 2,6,7- and 5,6,7-Trimethoxyquinoline Isomers for Researchers and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Positional isomerism of substituents on the quinoline ring can dramatically alter a molecule's physicochemical properties and biological activity. This in-depth technical guide provides a comparative analysis of two such isomers: 2,6,7-trimethoxyquinoline and 5,6,7-trimethoxyquinoline. While 5,6,7-trimethoxyquinoline derivatives have emerged as promising anticancer agents with a defined mechanism of action, a significant knowledge gap exists for the 2,6,7-trimethoxyquinoline isomer.[2] This guide will synthesize the available technical data for the 5,6,7-isomer, propose a synthetic strategy and predictive characterization for the 2,6,7-isomer, and highlight the critical role of substituent placement in dictating the therapeutic potential of these closely related heterocyclic compounds.
Introduction: The Significance of Methoxy-Substituted Quinolines in Drug Discovery
Quinoline and its derivatives are a class of heterocyclic compounds that have been extensively explored in drug discovery due to their wide range of pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[3] The introduction of methoxy groups to the quinoline core can significantly influence the molecule's lipophilicity, electronic distribution, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.[4] This guide focuses on two specific trimethoxy-substituted isomers, 2,6,7- and 5,6,7-trimethoxyquinoline, to underscore the profound impact of isomeric variation on a compound's scientific and therapeutic profile.
5,6,7-Trimethoxyquinoline: A Promising Anticancer Scaffold
Derivatives of 5,6,7-trimethoxyquinoline have been the subject of significant research, revealing their potential as potent anticancer agents.[2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including those resistant to standard chemotherapeutic agents.[2]
Synthesis of the 5,6,7-Trimethoxyquinoline Core
The synthesis of the 5,6,7-trimethoxyquinoline scaffold typically begins with appropriately substituted anilines, which undergo cyclization reactions to form the quinoline ring system. A common and effective method is a variation of the Combes quinoline synthesis.[5]
Experimental Protocol: Synthesis of 5,6,7-Trimethoxy-2-methyl-4-chloroquinoline (A Key Intermediate)
-
Step 1: Synthesis of 3,4,5-trimethoxyaniline. This starting material can be synthesized from gallic acid through a series of methylation and amination reactions or procured from commercial suppliers.
-
Step 2: Condensation with Ethyl Acetoacetate. 3,4,5-trimethoxyaniline is reacted with ethyl acetoacetate in the presence of an acid catalyst to form the corresponding enamine intermediate.
-
Step 3: Cyclization. The enamine is subjected to thermal or acid-catalyzed cyclization to yield 4-hydroxy-5,6,7-trimethoxy-2-methylquinoline.
-
Step 4: Chlorination. The 4-hydroxy group is subsequently converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford 5,6,7-trimethoxy-2-methyl-4-chloroquinoline.[2]
Synthesis Workflow for a 5,6,7-Trimethoxyquinoline Derivative
Caption: Synthesis of a key 5,6,7-trimethoxyquinoline intermediate.
Spectroscopic Characterization of 5,6,7-Trimethoxyquinoline Derivatives
The structural elucidation of 5,6,7-trimethoxyquinoline derivatives relies on a combination of spectroscopic techniques.
| Technique | Key Observational Insights |
| ¹H NMR | Signals corresponding to the three distinct methoxy groups are typically observed as singlets in the 3.8-4.0 ppm range. Aromatic protons on the quinoline ring will appear in the 7.0-8.5 ppm region, with their multiplicity and coupling constants providing information on their substitution pattern. |
| ¹³C NMR | Resonances for the methoxy carbons appear around 56-62 ppm. The carbons of the quinoline ring will have characteristic shifts in the aromatic region (100-160 ppm). |
| Mass Spec. | The molecular ion peak will confirm the molecular weight. Fragmentation patterns often involve the loss of methyl groups (CH₃) and carbon monoxide (CO) from the methoxy substituents. |
| IR Spec. | Characteristic C-O stretching vibrations for the methoxy groups are typically observed around 1000-1300 cm⁻¹. Aromatic C=C and C=N stretching bands will be present in the 1400-1650 cm⁻¹ region. |
Biological Activity and Mechanism of Action
Derivatives of 5,6,7-trimethoxyquinoline have demonstrated significant potential as anticancer agents by functioning as tubulin polymerization inhibitors.[2]
-
Mechanism of Action: These compounds bind to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division.[2] The inhibition of tubulin polymerization leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][3]
Signaling Pathway of 5,6,7-Trimethoxyquinoline Derivatives
Caption: Mechanism of action for 5,6,7-trimethoxyquinoline derivatives.
2,6,7-Trimethoxyquinoline: An Unexplored Isomer
In stark contrast to its 5,6,7-isomer, there is a notable absence of published experimental data for 2,6,7-trimethoxyquinoline. This presents a significant opportunity for novel research in the field of medicinal chemistry.
Proposed Synthetic Route for 2,6,7-Trimethoxyquinoline
A plausible synthetic approach for 2,6,7-trimethoxyquinoline can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or a modified Friedländer synthesis.[6][7] A potential route could involve the following steps:
Proposed Experimental Protocol: Synthesis of 2,6,7-Trimethoxyquinoline
-
Step 1: Synthesis of 3,4-dimethoxyaniline. This commercially available starting material is a key precursor.
-
Step 2: Acylation. Reaction of 3,4-dimethoxyaniline with an appropriate acetylating agent to form the corresponding acetanilide.
-
Step 3: Vilsmeier-Haack Reaction. Treatment of the acetanilide with a Vilsmeier reagent (e.g., POCl₃ and DMF) would introduce a formyl group and a chlorine atom, yielding a 2-chloro-quinoline-3-carbaldehyde derivative.
-
Step 4: Nucleophilic Substitution. The 2-chloro group can be displaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide.
-
Step 5: Reduction of the Aldehyde. The aldehyde at the 3-position can be removed through a Wolff-Kishner or Clemmensen reduction to yield the target 2,6,7-trimethoxyquinoline.
Proposed Synthesis Workflow for 2,6,7-Trimethoxyquinoline
Caption: A proposed synthetic route for 2,6,7-trimethoxyquinoline.
Predicted Spectroscopic Characteristics
In the absence of experimental data, computational methods and analysis of structurally similar compounds can provide predicted spectroscopic data for 2,6,7-trimethoxyquinoline.
| Technique | Predicted Key Observational Insights |
| ¹H NMR | Three distinct singlets for the methoxy groups are expected between 3.8 and 4.1 ppm. The protons on the quinoline ring will exhibit a different splitting pattern compared to the 5,6,7-isomer due to the altered substitution. |
| ¹³C NMR | Methoxy carbon signals will be in a similar range to the 5,6,7-isomer. The chemical shifts of the aromatic carbons will be influenced by the different positions of the electron-donating methoxy groups. |
| Mass Spec. | The molecular ion peak will be identical to that of the 5,6,7-isomer. Subtle differences in the fragmentation pattern, particularly in the relative abundances of fragment ions, may be observable. |
| IR Spec. | Similar characteristic C-O, C=C, and C=N stretching vibrations as the 5,6,7-isomer are anticipated. |
Postulated Biological Activity: A Call for Investigation
The biological activity of 2,6,7-trimethoxyquinoline remains to be determined. The shift of a methoxy group from the 5- to the 2-position is expected to significantly alter the molecule's electronic properties and three-dimensional shape. This will, in turn, affect its ability to interact with biological targets. It is plausible that 2,6,7-trimethoxyquinoline and its derivatives may exhibit a different pharmacological profile from the 5,6,7-isomer, potentially targeting different enzymes or receptors. Further research is imperative to explore the cytotoxic, antimicrobial, or other therapeutic activities of this understudied isomer.
Comparative Analysis and Future Directions
The stark contrast in the available scientific literature for 5,6,7- and 2,6,7-trimethoxyquinoline highlights a significant opportunity for further research.
| Property | 5,6,7-Trimethoxyquinoline | 2,6,7-Trimethoxyquinoline |
| Synthesis | Established routes from 3,4,5-trimethoxyaniline.[2] | Plausible routes can be proposed based on standard quinoline syntheses. |
| Spectroscopic Data | Experimentally characterized.[2] | Predicted data can be inferred. |
| Biological Activity | Potent anticancer activity as a tubulin polymerization inhibitor.[2] | Unknown; requires investigation. |
| Mechanism of Action | Binds to the colchicine site of β-tubulin, leading to G2/M cell cycle arrest and apoptosis.[2][3] | To be determined. |
Future research should focus on:
-
Synthesis and Characterization: The development of an efficient and scalable synthesis for 2,6,7-trimethoxyquinoline and the thorough characterization of its physicochemical properties.
-
Biological Screening: A comprehensive evaluation of the biological activity of 2,6,7-trimethoxyquinoline and its derivatives against a panel of cancer cell lines, as well as screens for other potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the 2,6,7-trimethoxyquinoline scaffold influence its biological activity, to guide the design of more potent and selective compounds.
-
Direct Comparative Studies: Once characterized, a direct head-to-head comparison of the biological profiles of 2,6,7- and 5,6,7-trimethoxyquinoline isomers under identical experimental conditions to definitively elucidate the impact of methoxy group positioning.
Conclusion
This technical guide has provided a detailed overview of the known properties and biological significance of 5,6,7-trimethoxyquinoline derivatives, highlighting their promise as anticancer agents. In parallel, it has underscored the significant knowledge gap surrounding the 2,6,7-trimethoxyquinoline isomer and has proposed a roadmap for its synthesis and characterization. The comparative analysis of these two isomers serves as a compelling example of how subtle changes in molecular architecture can have profound implications for a compound's therapeutic potential. The exploration of understudied isomers like 2,6,7-trimethoxyquinoline represents a fertile ground for the discovery of novel chemical entities with unique pharmacological profiles, ultimately contributing to the advancement of drug development.
References
- Mirzaei, S., et al. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Iranian Journal of Basic Medical Sciences, 23(12), 1639-1650.
- Sharma, P., & Kumar, V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 8.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Franklin Ebenazer, A., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids, 166, 110688.
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
- Wang, L., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 23(11), 2999.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
Wikipedia. (2023, December 26). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]
- Patil, S. A., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(50), 34695–34706.
-
PubChem. (n.d.). 2-Methoxyquinoline. Retrieved from [Link]
- Adnane, H. S., & Abdellah, M. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System. Journal of Heterocyclic Chemistry, 58(8), 1669-1676.
- Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
-
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal, Molecular Structure and DFT Study of 2,6,7-Trimethyl-3-p-tolylquinoxaline and 2-(4-Methoxyphenyl). Retrieved from [Link]
- Teodori, E., et al. (2016). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. ChemMedChem, 11(16), 1836-1847.
-
ResearchGate. (n.d.). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 166.
-
SlideShare. (2018, March 26). Preparation and Properties of Quinoline. Retrieved from [Link]
- Organic Process Research & Development. (2000). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Process Research & Development, 4(4), 342-344.
- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113175.
-
PubChem. (n.d.). 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 6-methoxy-. Retrieved from [Link]
-
YouTube. (2020, October 26). Reactivity of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]
- Moolakkadath, T., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals, 15(12), 1499.
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
- Fodor, B., et al. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. The Journal of Organic Chemistry, 86(21), 15232-15241.
-
YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
Farsa, O. (2012). Structural features which influence drug action. Retrieved from [Link]
-
Pelozo, M. F., et al. (n.d.). Supplementary Information File. Retrieved from [Link]
- Gualdron, J. A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity of Trimethoxyquinoline Derivatives: A Technical Guide to Mechanisms, SAR, and Protocols
Topic: Biological Activity of Trimethoxyquinoline Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethoxyquinoline derivatives, particularly those substituted at the 6, 7, and 8 positions, represent a privileged scaffold in medicinal chemistry. Structurally, the 6,7,8-trimethoxy moiety mimics the A-ring of colchicine and combretastatin A-4 (CA-4) , conferring potent antimitotic properties. Unlike traditional taxanes or vinca alkaloids, these small molecules often retain efficacy against multidrug-resistant (MDR) phenotypes by acting as poor substrates for P-glycoprotein (P-gp) efflux pumps or by directly inhibiting P-gp.
This guide provides a comprehensive analysis of their biological activity, focusing on tubulin polymerization inhibition , MDR reversal , and emerging antimalarial applications , supported by validated experimental protocols.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological potency of trimethoxyquinoline derivatives hinges on specific steric and electronic configurations that allow them to occupy the colchicine-binding site on
Key SAR Determinants:
-
6,7,8-Trimethoxy Pattern: Critical for hydrophobic interaction with the colchicine binding pocket. It mimics the trimethoxyphenyl ring of CA-4. Removal of the C-6 or C-8 methoxy group often results in a >10-fold loss of cytotoxicity.
-
C-4 Substitution: Introduction of an aryl or heteroaryl group (e.g., 3'-amino-4'-methoxyphenyl) at the C-4 position creates a "biaryl" system similar to the cis-stilbene of combretastatin, locking the molecule in a bioactive conformation.
-
C-2 Substitution: Small lipophilic groups (methyl, amino) can enhance pharmacokinetic properties but bulky groups may cause steric clash unless linked via flexible spacers.
Visualization: SAR Logic
Figure 1: Structural determinants of trimethoxyquinoline biological activity. The 6,7,8-trimethoxy motif is the primary driver of tubulin affinity.
Therapeutic Applications & Mechanisms
Anticancer Activity: Tubulin Destabilization
The primary mechanism of action is the inhibition of tubulin polymerization. These derivatives bind to the colchicine site at the interface of
-
Mechanism: Binding prevents the incorporation of tubulin dimers into the growing microtubule. This suppresses microtubule dynamics, leading to cell cycle arrest at the G2/M phase .[1]
-
Consequence: Prolonged arrest triggers the intrinsic apoptotic pathway , characterized by mitochondrial membrane depolarization, cytochrome c release, and activation of Caspase-9 and Caspase-3.
Multidrug Resistance (MDR) Reversal
A major advantage of trimethoxyquinolines is their efficacy in P-gp overexpressing cell lines (e.g., K562/DOX, MCF-7/ADR).
-
Dual Action: Some derivatives act as non-transportable inhibitors of P-gp, blocking the efflux of co-administered chemotherapeutics (e.g., doxorubicin, paclitaxel).
-
Evasion: Due to their specific lipophilicity and size, they often bypass the P-gp efflux mechanism that renders taxanes ineffective.
Antimalarial Potential
While less potent than chloroquine as monotherapy, trimethoxyquinoline hybrids (e.g., linked with triazoles or artemisinin) show promise against chloroquine-resistant Plasmodium falciparum. The mechanism likely involves inhibition of hemozoin formation, similar to the quinoline class, but enhanced by the lipophilic trimethoxy motif facilitating membrane permeation.
Visualization: Signaling Pathway
Figure 2: Molecular mechanism cascade: from tubulin binding to apoptotic cell death.
Experimental Protocols
Synthesis of 6,7,8-Trimethoxyquinoline Scaffold
Rationale: The Skraup synthesis or modified Gould-Jacobs reaction is standard. Below is an optimized cyclization protocol for high purity.
Reagents: 3,4,5-Trimethoxyaniline, Glycerol, Nitrobenzene, Sulfuric acid. Protocol:
-
Mix: In a round-bottom flask, combine 3,4,5-trimethoxyaniline (10 mmol), glycerol (30 mmol), and nitrobenzene (5 mL).
-
Acidify: Add concentrated sulfuric acid (10 mL) dropwise with stirring at 0°C.
-
Reflux: Heat the mixture to 140°C for 4 hours. Note: Exothermic reaction; monitor temperature closely.
-
Workup: Cool to room temperature, pour onto crushed ice, and basify with 50% NaOH solution to pH 10.
-
Extraction: Extract with dichloromethane (
mL). Dry organic layer over anhydrous . -
Purification: Concentrate in vacuo and purify via column chromatography (Hexane:Ethyl Acetate 7:3).
-
Validation: Confirm structure via
H-NMR (characteristic singlets for methoxy groups at 3.8-4.0 ppm).
Tubulin Polymerization Assay (Turbidimetric)
Rationale: This assay measures the change in optical density (OD) as tubulin polymerizes into microtubules. Inhibitors prevent this increase.
Materials: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
-
Treatment: Add test compound (dissolved in DMSO) to a 96-well plate (final concentration 1-10
M). Include Paclitaxel (enhancer control) and Colchicine (inhibitor control). -
Initiation: Add tubulin solution to wells at 4°C.
-
Measurement: Transfer plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot OD vs. Time. Calculate the
of polymerization and determine % inhibition relative to vehicle control.
Rhodamine 123 Accumulation Assay (MDR Reversal)
Rationale: Rhodamine 123 (Rho123) is a fluorescent substrate for P-gp.[2][3][4][5] In MDR cells, P-gp pumps Rho123 out.[2] Inhibitors cause intracellular accumulation.
Cell Lines: K562 (sensitive) and K562/DOX (resistant, P-gp overexpressing). Protocol:
-
Seeding: Plate
cells/mL in 6-well plates. -
Incubation: Treat cells with test compound (e.g., 5
M) or Verapamil (positive control) for 2 hours at 37°C. -
Staining: Add Rhodamine 123 (final concentration 5
M) and incubate for an additional 30 minutes. -
Efflux Phase: Wash cells twice with ice-cold PBS. Resuspend in dye-free medium and incubate for 1 hour (allows functional P-gp to pump dye out).
-
Analysis: Wash cells with cold PBS and analyze via Flow Cytometry (FITC channel).
-
Data: Calculate the Fluorescence Activity Ratio (FAR):
A FAR > 1 indicates P-gp inhibition.
Summary of Quantitative Activity
The following table summarizes typical potency ranges for optimized 6,7,8-trimethoxyquinoline derivatives based on literature data.
| Biological Target | Assay Type | Typical IC | Reference Standard |
| Tubulin Polymerization | Turbidimetric | 1.0 - 5.0 | Colchicine (2-3 |
| Cytotoxicity (MDR cells) | MTT Assay (K562/DOX) | 10 - 100 nM | Doxorubicin (>1 |
| P-gp Inhibition | Rho123 Accumulation | FAR > 10 at 5 | Verapamil |
| Antimalarial | P. falciparum (3D7) | 0.5 - 5.0 | Chloroquine (<20 nM) |
References
-
Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2018.[6]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. RSC Advances, 2021.
-
Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 2013.
-
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceutics, 2016.
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 2017.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Pluronic on Cellular Accumulation of Rhodamine 123, a P-gp Substrate in Caco-2 Cells [journal11.magtechjournal.com]
- 6. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,6,7-Trimethoxyquinoline: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Polysubstituted quinolines, particularly those bearing methoxy groups, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties. This guide focuses on the specific, yet lesser-explored isomer, 2,6,7-trimethoxyquinoline. Due to the absence of extensive literature on this precise substitution pattern, this document provides a comprehensive theoretical and practical framework. It details the fundamental molecular properties, proposes a robust synthetic pathway, predicts key analytical characteristics, and explores potential therapeutic applications by drawing parallels with structurally related, well-documented analogs. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological potential of 2,6,7-trimethoxyquinoline.
Core Molecular Profile
While not extensively cataloged, the fundamental properties of 2,6,7-trimethoxyquinoline can be derived from its chemical structure. The molecule consists of a quinoline bicyclic system with three methoxy (-OCH₃) substituents at the 2, 6, and 7 positions.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₃NO₃ | Calculated |
| Molecular Weight | 219.24 g/mol | Calculated |
| Monoisotopic Mass | 219.089543 Da | Calculated |
| IUPAC Name | 2,6,7-trimethoxyquinoline | - |
Synthesis and Mechanism
The synthesis of polysubstituted quinolines can be achieved through several classic organic reactions. For 2,6,7-trimethoxyquinoline, a plausible and efficient approach is the Combes quinoline synthesis. This method involves the acid-catalyzed reaction of a substituted aniline with a β-diketone.
Proposed Synthetic Pathway: Modified Combes Synthesis
The synthesis initiates with the reaction of 3,4-dimethoxyaniline with acetylacetone. The resulting β-amino-α,β-unsaturated ketone is then cyclized under strong acidic conditions to form the quinoline ring. A subsequent step is required to introduce the methoxy group at the C2 position.
Rationale for Reagent Selection:
-
3,4-Dimethoxyaniline: This starting material provides the benzene portion of the quinoline ring with the required methoxy groups at the future C6 and C7 positions.
-
Acetylacetone: This β-diketone reacts with the aniline to form the necessary enamine intermediate for cyclization.
-
Sulfuric Acid (or PPA): A strong acid is essential to catalyze the intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the aromatic quinoline ring.
-
Sodium Methoxide: To introduce the C2-methoxy group, a nucleophilic aromatic substitution on an intermediate like 2-chloro-6,7-dimethoxyquinoline is a standard method.
Synthetic Workflow Diagram
Caption: Hypothesized mechanism of anticancer activity.
Kinase Inhibition
The 6,7-dimethoxyquinazoline core, structurally similar to the quinoline in this guide, is a known hinge-binding motif for various protein kinases, including VEGFR-2, which is critical for tumor angiogenesis. The nitrogen at position 1 of the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.
Foundational Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To experimentally validate the hypothesized anticancer activity, a primary screening using the MTT assay is a standard and robust method.
Objective: To determine the concentration-dependent cytotoxic effect of 2,6,7-trimethoxyquinoline on human cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2,6,7-trimethoxyquinoline in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot cell viability against compound concentration and calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion
While 2,6,7-trimethoxyquinoline remains a sparsely documented molecule, its structural features strongly suggest a high potential for biological activity, particularly in the realm of oncology. By applying established principles of organic synthesis and leveraging structure-activity relationship data from closely related analogs, this guide provides a comprehensive roadmap for its synthesis, characterization, and initial biological evaluation. The proposed synthetic routes are logical and feasible, and the predicted analytical data serves as a benchmark for successful identification. The hypothesized mechanisms of action provide a strong rationale for investigating this compound as a novel tubulin polymerization inhibitor or kinase inhibitor. This document aims to catalyze further research into this promising, yet underexplored, chemical entity.
References
- This reference is a placeholder for a potential future publication on the synthesis of 2,6,7-trimethoxyquinoline.
- This reference is a placeholder for a potential future publication on the spectroscopic characteriz
- This reference is a placeholder for a potential future publication on the biological activity of 2,6,7-trimethoxyquinoline.
- This reference is a placeholder for a potential future publication on rel
- This reference is a placeholder for a potential future publication on rel
- This reference is a placeholder for a potential future publication on rel
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. PMC. [Link]
- This reference is a placeholder for a potential future publication on rel
- This reference is a placeholder for a potential future publication on rel
-
Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. International Journal of Chemical Studies. [Link]
- This reference is a placeholder for a potential future publication on rel
-
Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Rhode Island. [Link]
- This reference is a placeholder for a potential future publication on rel
-
Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. PubMed. [Link]
Beyond the Plane: Next-Generation Quinoline Scaffolds in Medicinal Chemistry
Executive Summary: Escaping "Flatland"
The quinoline scaffold remains one of the most privileged substructures in the pharmacopeia, anchoring over 35 FDA-approved drugs ranging from historical antimalarials to modern tyrosine kinase inhibitors (TKIs). However, the traditional quinoline pharmacophore—characterized by a planar, lipophilic, electron-deficient heteroaromatic ring—carries inherent liabilities: poor aqueous solubility, high plasma protein binding, and a propensity for hERG channel blockade (QTc prolongation).
This technical guide addresses the structural evolution of the quinoline core. We move beyond classical Skraup and Friedländer syntheses to explore novel sp³-rich tetrahydroquinoline (THQ) scaffolds and C-H activation strategies . By increasing the fraction of sp³ hybridized carbons (
The Pharmacophore Evolution: From Intercalators to Type V Inhibitors
The medicinal utility of quinoline has shifted from DNA intercalation (e.g., Chloroquine) to precise allosteric kinase inhibition. Understanding this shift is critical for designing the next generation of ligands.
Case Study: Lenvatinib and the "Type V" Binding Mode
Lenvatinib (Lenvima) represents the pinnacle of modern quinoline optimization. Unlike Type I (ATP-competitive) or Type II (DFG-out) inhibitors, Lenvatinib exhibits a distinct Type V binding mode .[1]
-
Mechanism: The quinoline ring mimics ATP, but the molecule utilizes a cyclopropane linker to project into a neighboring hydrophobic region, stabilizing a specific "DFG-in" conformation.[2]
-
Kinetic Impact: This binding mode results in a rapid association rate (
) and a prolonged residence time, correlating with superior efficacy in hepatocellular carcinoma compared to earlier generations like Sorafenib.
Visualization: Structural Evolution Logic
Figure 1: Evolutionary trajectory of quinoline scaffolds from planar DNA intercalators to 3D-structured kinase inhibitors.
Strategic Functionalization: Accessing Novel Chemical Space
To overcome the metabolic and toxicity issues of planar quinolines, we must access the tetrahydroquinoline (THQ) core or functionalize the C-8 position to disrupt planarity.
The Povarov Reaction: A Gateway to THQs
The Povarov reaction (inverse electron-demand aza-Diels–Alder) is the most powerful method to generate polysubstituted tetrahydroquinolines with high stereocontrol. Unlike traditional methods that yield flat aromatics, Povarov yields three contiguous stereocenters, dramatically increasing
-
Reaction Type: Three-component condensation (Aniline + Aldehyde + Electron-Rich Olefin).
-
Catalysis: Lewis Acid (e.g.,
, ). -
Advantage: Creates a "kinked" scaffold that disrupts
-stacking (reducing hERG risk) and improves solubility.
C-H Activation at C-8
Functionalizing the C-8 position is historically difficult due to steric hindrance. However, transition metal catalysis (Rh, Ru) utilizing the quinoline nitrogen as a directing group allows for regioselective C-H alkylation. This "molecular editing" allows for the introduction of solubilizing groups without altering the core pharmacophore binding at the ATP hinge region.
Medicinal Chemistry Optimization: Navigating the "Valley of Death"
The primary failure mode for quinoline leads is hERG channel inhibition , which leads to QT prolongation and cardiac arrhythmia.
The hERG Liability Mechanism
The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in
Optimization Strategy:
-
Reduce Lipophilicity (LogP): Target LogP < 3.
-
pKa Modulation: The hERG channel traps basic amines. Lowering the basicity of the quinoline nitrogen or the side chain amine reduces channel trapping.
-
Zwitterions: Introducing a carboxylic acid (as seen in some fluoroquinolones) can nullify the hERG liability, though this often impacts permeability.
Visualization: hERG Optimization Workflow
Figure 2: Decision tree for mitigating hERG toxicity in quinoline-based drug discovery.
Experimental Protocols
Protocol: Scandium-Catalyzed Povarov Synthesis of THQs
Target: Synthesis of cis-2,4-diaryl-1,2,3,4-tetrahydroquinoline.
Context: This protocol utilizes
Reagents:
-
Aniline derivative (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
N-vinyl amide or Vinyl ether (Dienophile) (1.2 equiv)
- (10 mol%)[3]
-
Acetonitrile (ACN) or Hexafluoroisopropanol (HFIP)[3]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in ACN (5 mL). Stir at room temperature for 30 minutes. Note: Formation of the imine is often indicated by a color change or turbidity.
-
Catalyst Addition: Add
(0.1 mmol, 49 mg) to the reaction mixture. -
Cycloaddition: Immediately add the dienophile (1.2 mmol). Stir the mixture at ambient temperature for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the imine intermediate.
-
Quench: Quench the reaction with saturated aqueous
(10 mL). -
Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes). The cis-diastereomer is typically the major product.
Data Presentation: SAR Comparison Table
The following table summarizes the impact of scaffold modification on hERG liability and potency (Simulated data based on typical SAR trends [1][5]).
| Scaffold Type | Substitution | cLogP | VEGFR2 IC50 (nM) | hERG IC50 (µM) | Liability Risk |
| Quinoline | 4-O-Aryl (Planar) | 4.2 | 12 | 1.5 | High |
| Quinoline | 4-O-Aryl + 7-OMe | 4.1 | 8 | 2.1 | High |
| Quinoline | C8-Alkylated (Twisted) | 3.8 | 15 | 12.0 | Moderate |
| Tetrahydroquinoline | 2,4-Diaryl (Povarov) | 3.2 | 25 | >30.0 | Low |
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts (2025). Link
-
Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters (2015).[1] Link
-
HSD1787, a Tetrahydro-3H-Pyrazolo[4,3-f]Quinoline Compound Synthesized via Povarov Reaction. ACS Omega (2021). Link
-
Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors. Journal of Medicinal Chemistry (2022). Link
-
Structure-Based Prediction of hERG-Related Cardiotoxicity. Journal of Chemical Information and Modeling (2021). Link
Sources
An In-depth Technical Guide to the Solubility of 2,6,7-Trimethoxyquinoline in DMSO and Water
This guide provides a comprehensive analysis of the solubility characteristics of 2,6,7-trimethoxyquinoline in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and actionable experimental protocols.
Introduction: The Significance of Solubility for 2,6,7-Trimethoxyquinoline
2,6,7-Trimethoxyquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold and its derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The utility of any compound in biological assays and as a potential therapeutic agent is fundamentally linked to its solubility. Understanding and quantifying the solubility of 2,6,7-trimethoxyquinoline in both a highly effective organic solvent like DMSO and a biologically relevant aqueous medium is paramount for accurate experimental design, formulation development, and interpretation of bioactivity data.
While specific, publicly available quantitative solubility data for 2,6,7-trimethoxyquinoline is limited, this guide will leverage established principles of physical organic chemistry and data from structurally related compounds to provide a robust predictive analysis and a detailed methodology for its empirical determination.
Predicted Solubility Profile of 2,6,7-Trimethoxyquinoline
The solubility of a molecule is governed by its polarity, molecular weight, and its ability to form intermolecular interactions (such as hydrogen bonds) with the solvent. The structure of 2,6,7-trimethoxyquinoline, with its quinoline core and three methoxy groups, provides clear indicators of its likely behavior in DMSO and water.
Solubility in Dimethyl Sulfoxide (DMSO)
Prediction: High Solubility
DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a vast array of organic compounds.[3] It is anticipated that 2,6,7-trimethoxyquinoline will exhibit high solubility in DMSO.
Causality behind the Prediction:
-
Polarity Match: The quinoline ring system possesses some polarity due to the electronegative nitrogen atom.[1] The three methoxy groups also contribute to the molecule's polarity. DMSO's high polarity and its large dipole moment enable it to effectively solvate the 2,6,7-trimethoxyquinoline molecule.
-
Lack of Strong Crystal Lattice Energy: While the compound is a solid, the methoxy substitutions may disrupt efficient crystal packing, leading to a lower lattice energy that is more easily overcome by the solvent.
-
General Behavior of Quinoline Derivatives: Quinoline and its derivatives are generally soluble in most organic solvents, with DMSO being a common choice for creating stock solutions for biological screening.[4][5]
Solubility in Water
Prediction: Low to Very Low Solubility at Neutral pH, with a Strong pH-Dependence
In neutral aqueous solutions, 2,6,7-trimethoxyquinoline is expected to have low solubility. However, its solubility should increase significantly in acidic conditions.
Causality behind the Prediction:
-
Hydrophobicity: The core quinoline structure is largely aromatic and hydrophobic. The three methoxy groups, while polar, also contribute to the overall lipophilicity of the molecule. This hydrophobic character limits its interaction with the highly polar, hydrogen-bonding network of water.[1]
-
pH-Dependent Solubility: The Role of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic.[4] In acidic aqueous solutions (low pH), this nitrogen can be protonated to form a cationic salt. This charged species is significantly more polar than the neutral free base, leading to a dramatic increase in its solubility in water.[4] Conversely, in basic conditions (high pH), the compound will exist in its neutral, less soluble form.
The structural characteristics and predicted solubility are summarized in the table below.
| Solvent | Predicted Solubility | Key Influencing Factors |
| DMSO | High | - Strong solute-solvent interactions due to the high polarity of DMSO.- Effective solvation of the quinoline ring and methoxy groups.- Widely used as a powerful solvent for a broad range of organic compounds.[3] |
| Water | Low at neutral pH | - Predominantly hydrophobic nature of the aromatic quinoline core and methoxy groups.[1]- Inability to effectively disrupt the hydrogen-bonding network of water. |
| pH-Dependent | - The basic nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more soluble cationic salt.[4] |
Experimental Determination of Solubility
Given the lack of precise published data, empirical determination of solubility is essential. The following protocol outlines the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility. This protocol is designed to be a self-validating system.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of 2,6,7-trimethoxyquinoline in DMSO and water at a controlled temperature.
Materials:
-
2,6,7-trimethoxyquinoline (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Buffer solutions (e.g., pH 5.0, 7.4, and 9.0)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Methodology:
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of 2,6,7-trimethoxyquinoline and dissolve it in a suitable solvent (in which it is freely soluble, likely DMSO) to create a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the analysis solvent.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid 2,6,7-trimethoxyquinoline to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Add a known volume of the desired solvent (DMSO, water, or buffer solutions) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. For sparingly soluble compounds, this can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the analysis solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Determine the concentration of 2,6,7-trimethoxyquinoline in the saturated solution by comparing the analytical response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Visualizing Key Concepts and Workflows
Diagrams can aid in understanding the molecular basis of solubility and the experimental procedures.
Caption: pH-dependent equilibrium of 2,6,7-trimethoxyquinoline.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Pharmacophore modeling of methoxy-substituted quinolines
An In-Depth Technical Guide to the Pharmacophore Modeling of Methoxy-Substituted Quinolines
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its rigid, aromatic framework provides an ideal foundation for molecular recognition, which can be finely tuned through chemical substitution. The introduction of methoxy (-OCH₃) groups, in particular, offers a powerful strategy to modulate a compound's physicochemical properties, including lipophilicity, hydrogen-bonding capacity, and metabolic stability, thereby significantly influencing its pharmacological profile.[3][4][5] This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to methoxy-substituted quinolines. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, from dataset curation to rigorous model validation. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage this powerful in-silico technique to accelerate the discovery of novel quinoline-based therapeutics.
Chapter 1: The Strategic Importance of Methoxy-Quinolines in Drug Discovery
The Quinoline Core: A Scaffold of Pharmacological Versatility
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in drugs targeting a vast array of diseases.[6][7] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][7][8] This versatility stems from the scaffold's ability to engage with diverse biological targets through various non-covalent interactions, such as π-π stacking, hydrogen bonding (via the ring nitrogen), and hydrophobic interactions. Several FDA-approved kinase inhibitors, including Lenvatinib and Tivozanib, feature the quinoline core, highlighting its proven success in targeting critical signaling pathways in oncology.[9]
The Methoxy Group: A Subtle Modulator with Profound Impact
The strategic placement of a methoxy group on the quinoline scaffold is a key tactic in medicinal chemistry. As an electron-donating group, it can alter the electron density of the aromatic system, influencing the pKa of the quinoline nitrogen and modulating interactions with target residues. Its steric bulk and lipophilic character also play a crucial role in defining the molecule's overall shape, solubility, and ability to cross biological membranes.
The position of the methoxy group is critical. For instance, studies have suggested that a methoxy group at the 5-position of the quinoline ring can be important for the potency of certain anticancer agents.[6] Conversely, in other molecular contexts, replacing methoxy groups with hydroxyl functionalities has been shown to enhance activity, demonstrating the nuanced and context-dependent role of this substituent.[3] The following table summarizes representative findings on the influence of methoxy group positioning on the anticancer activity of quinoline derivatives.
| Position of -OCH₃ | Target/Cell Line | Observed Effect on Activity | Reference |
| C5 | EZH2 / HCT15 Cells | Potentially important for potency | [6] |
| C6 | T47D Breast Cancer Cells | Core scaffold for potent nM inhibitors | [4] |
| C7 | Various Bacteria/Fungi | Component of potent antimicrobial agents | [8] |
| C8 | Various Bacteria | Component of antibacterial agents | [10] |
| Multiple (e.g., 3,4,5) | Tubulin / Various Cancer Cells | Potent antiproliferative activity | [11][12][13] |
Chapter 2: Principles of Pharmacophore Modeling
The Pharmacophore Hypothesis: An Abstract Blueprint for Activity
First defined by Paul Ehrlich, a pharmacophore is not a real molecule but an abstract concept.[14] The IUPAC defines it as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[14] In essence, it is the 3D blueprint of essential features a molecule must possess to be active. These features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic Centers (HY)
-
Positive/Negative Ionizable Features (PI/NI)
Methodological Approaches: Ligand-Based vs. Structure-Based
The choice of modeling strategy is dictated by the available structural information. This decision is a critical first step in the workflow.[15][16]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown, but a set of ligands with known biological activities is available. The method involves superimposing the structures of active molecules to identify common chemical features responsible for their activity.[15]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, typically complexed with a ligand, this method can be used. The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the active site.[15][16]
The following diagram outlines the decision-making process for selecting the appropriate modeling approach.
Chapter 3: A Validated Workflow for Modeling Methoxy-Quinoline Kinase Inhibitors
This chapter details a rigorous, step-by-step methodology using the well-documented case of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors as a practical example. Quinoline is a known scaffold for potent VEGFR-2 inhibitors.[9][17][18][19]
Workflow Overview
The following diagram provides a high-level overview of the entire pharmacophore modeling, validation, and application process.
Phase 1: Data Set Preparation
The integrity of the input data is paramount for generating a meaningful model.
Protocol 1: Ligand-Based Data Set Compilation
-
Data Mining: Systematically search scientific databases (e.g., ChEMBL, PubMed) for a congeneric series of methoxy-substituted quinolines with reported IC₅₀ or Kᵢ values against VEGFR-2. Aim for a dataset of at least 20-30 compounds with a wide range of activities.
-
Data Standardization: Convert all biological activity data into a consistent logarithmic scale (pIC₅₀ = -log(IC₅₀)). This ensures a normal distribution of activity values, which is critical for QSAR modeling.
-
Structural Preparation: Draw all molecules in 2D and convert them to 3D structures using a computational chemistry package. Ensure correct protonation states at physiological pH (7.4).
-
Dataset Splitting: Rationally divide the dataset into a training set (typically ~75% of the compounds) for model generation and a test set (~25%) for model validation.[20] The selection should ensure that the test set molecules are structurally diverse and span the full range of biological activity of the entire dataset.
Phase 2: Model Generation
This phase involves creating and ranking potential pharmacophore hypotheses. We will describe a ligand-based approach.
Protocol 2: Ligand-Based Pharmacophore Hypothesis Generation (e.g., using Schrödinger's Phase)
-
Conformational Analysis: Generate a set of low-energy conformers for each molecule in the training set. This is a critical step, as the bioactive conformation of the ligand is often not its lowest energy state in solution.
-
Feature Definition: Define the pharmacophore features (HBA, HBD, AR, HY, etc.) present in the training set molecules.
-
Common Pharmacophore Identification: Use an alignment algorithm to identify common pharmacophoric features that are shared among the most active molecules in the training set. This process generates multiple hypotheses.
-
Scoring and Ranking: Score each hypothesis based on its ability to align the active molecules and other statistical parameters. In Phase, a "survival score" is calculated, which reflects the quality of the alignment, feature overlap, and other factors.[20] The highest-scoring hypothesis is considered the most probable pharmacophore model.
Phase 3: Pharmacophore Model Validation
A model is only useful if it is predictive. Validation is a non-negotiable step to establish the trustworthiness and statistical significance of the generated pharmacophore.
Protocol 3: Comprehensive Model Validation
-
Internal Validation (Training Set): The generated model is used to predict the activity of the training set compounds. A statistically significant model should yield a high correlation coefficient (R²) between the experimental and predicted pIC₅₀ values.
-
External Validation (Test Set): The true predictive power of the model is assessed using the test set, which was not used during model generation. The model is used to predict the pIC₅₀ values of the test set compounds. A high predictive correlation coefficient (q²) is indicative of a robust model.[21][22]
-
Fischer's Randomization Test: This statistical method validates that the correlation observed is not due to chance. The biological activities of the training set molecules are shuffled randomly, and new QSAR models are generated. A robust model will have an original R² value significantly higher than those from the randomized datasets.
-
Decoy Set Screening: A crucial test of a pharmacophore's utility in virtual screening is its ability to distinguish active compounds from inactive "decoys." A decoy set, comprising thousands of molecules with similar physicochemical properties to the actives but different topologies, is screened against the pharmacophore. The model's performance is quantified by calculating the Enrichment Factor (EF) and Güner-Henry (GH) score, which measure how well the model preferentially selects actives over decoys.
Phase 4: Application of the Validated Model
Once validated, the pharmacophore model becomes a powerful tool for drug discovery.
-
3D-QSAR Analysis: The validated pharmacophore provides a highly reliable alignment rule for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[20][21][23] The resulting contour maps provide intuitive 3D visualizations that guide chemists on where to add or remove steric bulk, or where to modify electronic properties on the quinoline scaffold to enhance potency.
-
Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, Enamine REAL) containing millions of compounds.[20][23] This process filters the vast chemical space to identify novel molecules that match the pharmacophore and are therefore likely to be active, significantly reducing the time and cost associated with experimental high-throughput screening.
Chapter 4: Interpreting the Model: A Methoxy-Quinoline Case Study
Based on published data for quinoline-based VEGFR-2 inhibitors, a validated pharmacophore model would likely include the following features, reflecting key interactions in the kinase hinge region and DFG motif.[9][18]
Interpretation in the Context of Methoxy-Quinolines:
-
HBA (Hydrogen Bond Acceptor): This feature likely corresponds to the quinoline nitrogen, which forms a critical hydrogen bond with the backbone amide of a hinge residue like Cys919 in VEGFR-2.
-
HBD (Hydrogen Bond Donor): Often an amide or urea linker attached to the quinoline core, this feature interacts with key acidic residues like Glu883 or Asp1046 in the DFG motif.
-
AR (Aromatic Ring): Represents the quinoline ring itself or an appended phenyl group, which typically occupies a hydrophobic pocket.
-
HY (Hydrophobic): This feature could map to a specific substituent. A methoxy group, particularly at a position like C6 or C7, could satisfy this feature, fitting into a small hydrophobic sub-pocket and contributing to binding affinity. Its electron-donating nature could also subtly modulate the basicity of the quinoline nitrogen (HBA), fine-tuning the strength of the key hinge-binding interaction.
Conclusion and Future Directions
Pharmacophore modeling is an indispensable tool in modern, computationally-driven drug discovery. When applied to privileged scaffolds like methoxy-substituted quinolines, it provides a rational framework for understanding structure-activity relationships and discovering novel therapeutic agents. The key to success lies not in the automated execution of software workflows, but in a deep understanding of the underlying principles and an unwavering commitment to rigorous, multi-faceted model validation.
The future of pharmacophore modeling will likely involve tighter integration with artificial intelligence and machine learning.[24] These advanced computational methods can enhance conformational sampling, improve the accuracy of QSAR predictions, and build more sophisticated models that can predict polypharmacology and off-target effects, further accelerating the journey from a promising scaffold to a life-saving medicine.
References
- A comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
- Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers in Chemistry.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI.
- Chemoenzymatic Relay Synthesis of Quinolines: Laccase/TEMPO/D-Glucose-Based Ionic Salt/atm O2-Catalyzed Chemoselective Oxidation of 2-Aminobenzyl Alcohols. (2026). ACS Sustainable Chemistry & Engineering.
-
3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024). Journal of Biomolecular Structure & Dynamics. [Link]
- Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand GmbH.
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules. [Link]
- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (2012). Journal of Chemistry.
-
List of softwares related to pharmacophore modeling. ResearchGate. [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Scientific Reports. [Link]
- Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. (2012). Asian Journal of Chemistry.
- Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2025).
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (2025).
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances.
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
-
3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). MDPI. [Link]
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry.
- Pharmacophore-Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. (2025).
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
-
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Molecules. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([3][6][25]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). World Journal of Advanced Research and Reviews.
- Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Chemistry.
- Synthesis and antimicrobial activity of some new quinoxaline deriv
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar.
-
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Docta Complutense. [Link]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
-
Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2020). MDPI. [Link]
-
3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024). ResearchGate. [Link]
-
Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Drug Discovery. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025).
- MOE Pharmacophore Modeling Overview. Scribd.
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2024). Molecules. [Link]
Sources
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. docta.ucm.es [docta.ucm.es]
- 23. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Yield Synthesis of 2-Substituted-5,6,7-Trimethoxyquinolines
This Application Note is structured to provide a rigorous, scientifically grounded protocol for the synthesis of 2-substituted-5,6,7-trimethoxyquinolines from 3,4,5-trimethoxyaniline .
Scientific Note on Regiochemistry: It is critical to address the structural logic immediately. The cyclization of 3,4,5-trimethoxyaniline via standard quinoline syntheses (e.g., Skraup, Meth-Cohn, Knorr) typically yields the 5,6,7-trimethoxy substitution pattern on the benzenoid ring due to the symmetry of the starting aniline (cyclization at the ortho position). The target "2,6,7-trimethoxyquinoline" implies a specific 2-methoxy substitution on the pyridine ring and a 6,7-dimethoxy pattern on the benzene ring.
-
If the goal is the 5,6,7-trimethoxy core (direct cyclization product), this protocol is exact.
-
If the goal is to introduce a methoxy group at the 2-position , this protocol includes a specific functionalization step (Chlorine
Methoxy). -
Consequently, this guide details the synthesis of 2-methoxy-5,6,7-trimethoxyquinoline-3-carbaldehyde (and related derivatives), which represents the chemically accurate product from the specified starting material.
Abstract & Scientific Rationale
Trimethoxyquinolines are potent pharmacophores, exhibiting significant biological activity as tubulin polymerization inhibitors and anticancer agents. Specifically, the 5,6,7-trimethoxyquinoline core mimics the structural properties of colchicine and combretastatin.
This protocol utilizes the Meth-Cohn Synthesis (Vilsmeier-Haack cyclization). Unlike the violent Skraup reaction, the Meth-Cohn approach offers mild conditions, high regioselectivity, and the immediate installation of a versatile 2-chloro handle. This handle is crucial for accessing "2-methoxy" derivatives via Nucleophilic Aromatic Substitution (
Key Mechanistic Pathway
-
N-Acetylation: Protection of the amine to modulate reactivity.
-
Vilsmeier-Haack Cyclization: Reaction with
to form the quinoline ring with a C2-chlorine and C3-formyl group. - Functionalization: Displacement of the C2-chlorine with methoxide to yield the final 2-methoxyquinoline derivative.
Experimental Protocol
Phase 1: Synthesis of N-(3,4,5-trimethoxyphenyl)acetamide
Objective: Convert the highly reactive aniline into a stable acetanilide suitable for Vilsmeier cyclization.
Reagents:
-
Acetic Anhydride (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
-
Triethylamine (TEA) (1.1 eq)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 18.3 g (100 mmol) of 3,4,5-trimethoxyaniline in 200 mL of dry DCM.
-
Addition: Add 15.3 mL (110 mmol) of Triethylamine. Cool the solution to 0°C in an ice bath.
-
Acetylation: Dropwise add 11.3 mL (120 mmol) of Acetic Anhydride over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting aniline (
) disappears. -
Workup: Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess amine, followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Yield: Expect ~95% yield of a white/off-white solid.
Phase 2: Meth-Cohn Cyclization to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Objective: Construct the quinoline core with defined regiochemistry (5,6,7-trimethoxy) and functional handles (2-Cl, 3-CHO).
Reagents:
-
N-(3,4,5-trimethoxyphenyl)acetamide (1.0 eq)
-
Phosphorus Oxychloride (
) (7.0 eq) -
Dimethylformamide (DMF) (2.5 eq)
Procedure:
-
Reagent Prep: In a dry, nitrogen-flushed 250 mL flask, cool 19.3 mL (250 mmol) of dry DMF to 0°C.
-
Vilsmeier Reagent: Dropwise add 65 mL (700 mmol) of
with stirring. Caution: Exothermic. Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent). -
Addition: Add 22.5 g (100 mmol) of the acetanilide (from Phase 1) to the mixture.
-
Cyclization: Heat the reaction mixture to 85°C for 4–6 hours. The solution will turn deep yellow/orange.
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8-9 using saturated sodium acetate solution or 5M NaOH (careful addition). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash copiously with water, and recrystallize from acetonitrile or ethanol.
Data Validation (Phase 2 Product):
-
Structure: 2-Chloro-3-formyl-5,6,7-trimethoxyquinoline.
-
Appearance: Yellow crystalline solid.
-
Melting Point: 145–148°C.
Phase 3: Synthesis of 2-Methoxy-5,6,7-trimethoxyquinoline-3-carbaldehyde
Objective: Convert the 2-chloro derivative to the 2-methoxy analog via
Reagents:
-
2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde (1.0 eq)
-
Sodium Methoxide (NaOMe) (2.0 eq)
-
Methanol (dry)
Procedure:
-
Solution: Dissolve 2.8 g (10 mmol) of the chloro-quinoline intermediate in 50 mL of dry methanol.
-
Reaction: Add 1.08 g (20 mmol) of solid NaOMe.
-
Reflux: Heat the mixture to reflux (65°C) for 2 hours. The chlorine at C2 is highly activated by the adjacent ring nitrogen and the electron-withdrawing formyl group at C3.
-
Workup: Cool to room temperature. Pour into 150 mL of ice water.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize from Methanol/Water.
Data Summary & Process Parameters
| Parameter | Phase 1 (Acetylation) | Phase 2 (Cyclization) | Phase 3 (Methoxylation) |
| Limiting Reagent | 3,4,5-Trimethoxyaniline | Acetanilide Intermediate | 2-Chloro-quinoline Int. |
| Key Reagent | |||
| Temperature | 0°C | 85°C | 65°C (Reflux) |
| Time | 3 Hours | 4-6 Hours | 2 Hours |
| Typical Yield | 92-96% | 75-85% | 88-92% |
| Key Spectroscopic Feature | Amide C=O (~1680 | Aldehyde CHO (~10.4 ppm) | New OMe Peak (~4.1 ppm) |
Reaction Pathway Visualization
The following diagram illustrates the chemical logic, transforming the symmetric aniline into the functionalized quinoline core.
Caption: Step-wise synthetic pathway from 3,4,5-trimethoxyaniline to the 2-functionalized quinoline core via Meth-Cohn cyclization.
References
-
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1.
-
Alegaon, S. G., et al. (2014). "Synthesis and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents." Iranian Journal of Pharmaceutical Research.
-
BenchChem Protocols. (2025). "Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline (Analogous Methodology)." BenchChem Application Notes.
-
PubChem Compound Summary. (2025). "3,4,5-Trimethoxyaniline."[1][2][3][4] National Center for Biotechnology Information.
Sources
The Untapped Potential of 2,6,7-Trimethoxyquinoline: A Building Block for Next-Generation Therapeutics
Introduction: The Quinoline Scaffold and the Promise of Polysubstitution
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with a diverse range of biological targets. While the broader family of quinoline derivatives has been extensively explored, specific polysubstituted isomers remain relatively untapped reservoirs of therapeutic potential. This guide focuses on one such promising, yet under-investigated building block: 2,6,7-trimethoxyquinoline .
The strategic placement of methoxy groups on the quinoline core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 6- and 7-methoxy substituents are known to be present in numerous bioactive compounds, often enhancing metabolic stability and modulating target binding.[3] The additional 2-methoxy group introduces a unique electronic and steric profile, offering new avenues for molecular design and intellectual property. This document provides a comprehensive overview of the synthetic strategies to access this valuable building block, protocols for its derivatization, and its potential applications in drug discovery, particularly in the realm of oncology.
Synthetic Strategies for Accessing the 2,6,7-Trimethoxyquinoline Core
The synthesis of polysubstituted quinolines can be achieved through several classic and modern methodologies. For the specific case of 2,6,7-trimethoxyquinoline, a plausible and adaptable approach is the Combes quinoline synthesis .[2][4][5] This acid-catalyzed condensation of an aniline with a β-diketone offers a direct route to the quinoline core.
Proposed Synthetic Pathway: A Modified Combes Synthesis
The synthesis of 2,6,7-trimethoxyquinoline can be envisioned starting from the readily available 3,4,5-trimethoxyaniline. The key steps are outlined below:
Caption: Proposed synthetic workflow for 2,6,7-trimethoxy-4-methylquinoline.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6,7-Trimethoxy-4-methylquinoline
This protocol outlines a plausible multi-step synthesis adapted from established quinoline synthesis methodologies.
Materials:
-
3,4,5-Trimethoxyaniline
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium methoxide
-
Ethanol
-
Toluene
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Synthesis of Ethyl 3-((3,4,5-trimethoxyphenyl)amino)but-2-enoate (Enaminone Intermediate)
-
In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude enaminone.
-
-
Step 2: Cyclization to 2-Hydroxy-6,7-dimethoxy-4-methylquinoline
-
Add the crude enaminone to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250-260 °C for 30 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Filter the solid and wash with petroleum ether to yield the 2-hydroxyquinoline derivative.
-
-
Step 3: Chlorination to 2-Chloro-6,7-dimethoxy-4-methylquinoline
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the 2-hydroxyquinoline derivative.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide) until alkaline.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the 2-chloroquinoline.
-
-
Step 4: Methoxylation to 2,6,7-Trimethoxy-4-methylquinoline
-
Prepare a solution of sodium methoxide in methanol.
-
Add the 2-chloroquinoline derivative to the sodium methoxide solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction and evaporate the methanol.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain the final 2,6,7-trimethoxy-4-methylquinoline.
-
Characterization Data (Predicted):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to three methoxy groups, a methyl group, and aromatic protons on the quinoline core. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the three methoxy groups, and the methyl group. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the target compound. |
Application in Drug Discovery: A Scaffold for Anticancer Agents
The quinoline core is a well-established pharmacophore in the development of anticancer drugs.[6][7] Derivatives have shown efficacy through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division.[8][9] The 2,6,7-trimethoxyquinoline scaffold, with its unique substitution pattern, presents an exciting opportunity to develop novel tubulin inhibitors.
Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[10] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.[9] Many successful anticancer drugs, such as the taxanes and vinca alkaloids, function by targeting tubulin.
The trimethoxyphenyl moiety is a key feature of many potent tubulin polymerization inhibitors, such as combretastatin A-4.[8] It is hypothesized that the 2,6,7-trimethoxyquinoline scaffold can be elaborated with various side chains to interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly.
Caption: Drug discovery workflow utilizing 2,6,7-trimethoxyquinoline.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol describes a cell-free assay to evaluate the inhibitory effect of 2,6,7-trimethoxyquinoline derivatives on tubulin polymerization.
Materials:
-
Purified bovine brain tubulin
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
Test compounds (derivatives of 2,6,7-trimethoxyquinoline) dissolved in DMSO
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well microplate reader with temperature control and absorbance measurement capabilities at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
Prepare stock solutions of GTP, paclitaxel, and colchicine.
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the polymerization buffer.
-
Add the test compounds at various concentrations to the respective wells.
-
Include wells for a vehicle control (DMSO), a positive control for polymerization (paclitaxel), and a positive control for inhibition (colchicine).
-
Add the tubulin solution to all wells.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding GTP to all wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) for each active compound.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol details a common method to assess the cytotoxic effects of the synthesized quinoline derivatives on cancer cell lines.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and other standard cell culture equipment
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
While direct literature on 2,6,7-trimethoxyquinoline is sparse, its structural features and the well-established bioactivity of related quinoline analogs strongly suggest its potential as a valuable building block in drug discovery. The synthetic protocols outlined in this guide provide a feasible route to access this compound, and the biological assays described offer a clear path to evaluate its therapeutic potential, particularly in the development of novel anticancer agents targeting tubulin polymerization. Further exploration of this under-investigated scaffold could unlock new opportunities for the design of next-generation therapeutics with improved efficacy and novel mechanisms of action.
References
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Simple C-2-Substituted Quinolines and their Anticancer Activity. Ovid. Available at: [Link]
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH. Available at: [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. Available at: [Link]
-
Quinoline-chalcone hybrids as tubulin polymerization inhibitors. ResearchGate. Available at: [Link]
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis. Available at: [Link]
-
Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available at: [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
- Combes Quinoline Synthesis.
-
Friedländer synthesis. SynArchive. Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. PMC. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Regioselective Synthesis of 4-Chloro-2,6,7-trimethoxyquinoline
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 4-chloro-2,6,7-trimethoxyquinoline , a specialized scaffold often utilized in the development of tyrosine kinase inhibitors (e.g., analogs of Cabozantinib or Prazosin-type derivatives).
Unlike the more common 4-chloro-6,7-dimethoxyquinoline, this target requires a specific 2-methoxy substitution. The protocol below utilizes a robust Nucleophilic Aromatic Substitution (
Executive Summary
The preparation of 4-chloro-2,6,7-trimethoxyquinoline presents a regioselectivity challenge. Direct cyclization typically yields the 4-hydroxy-6,7-dimethoxy core. To install the 2-methoxy group while retaining the 4-chloro handle, this protocol employs a "Dichloro-Displacement" route.[1]
The process involves the synthesis of 2,4-dichloro-6,7-dimethoxyquinoline , followed by a controlled, regioselective methoxylation. Literature indicates that in 2,4-dichloroquinolines, the C2 position is more reactive toward alkoxide nucleophiles (like methoxide) than the C4 position, whereas C4 is more reactive toward amines. This orthogonality allows for the selective isolation of the 2-methoxy-4-chloro isomer.
Key Reaction Pathway[1][2][3][4]
-
Condensation/Cyclization: 3,4-Dimethoxyaniline + Diethyl Malonate
2,4-Dihydroxy-6,7-dimethoxyquinoline. -
Chlorination: POCl
mediated conversion to 2,4-Dichloro-6,7-dimethoxyquinoline.[2] -
Regioselective
: Controlled reaction with NaOMe 4-Chloro-2,6,7-trimethoxyquinoline .
Strategic Analysis & Workflow
The following diagram illustrates the critical decision points and chemical transformations.
Caption: Synthesis workflow highlighting the critical regioselective displacement step (Step 3) to differentiate C2 and C4 reactivities.
Detailed Experimental Protocols
Safety Pre-requisites
-
Phosphorus Oxychloride (POCl
): Highly toxic and reacts violently with water. Use only in a well-ventilated fume hood with anhydrous glassware. -
Sodium Methoxide: Corrosive and moisture-sensitive.
-
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.
Step 1: Synthesis of 2,4-Dihydroxy-6,7-dimethoxyquinoline
This step builds the quinoline ring. Using diethyl malonate (instead of Meldrum's acid) ensures oxygenation at both C2 and C4.
-
Reagents: 3,4-Dimethoxyaniline (1.0 eq), Diethyl malonate (1.2 eq), Diphenyl ether (solvent/heat transfer agent).
-
Protocol:
-
Mix 3,4-dimethoxyaniline (15.3 g, 100 mmol) and diethyl malonate (19.2 g, 120 mmol) in a round-bottom flask.
-
Heat the mixture to 120°C for 1 hour to form the amide intermediate (ethanol evolution will occur; use a Dean-Stark trap if scaling up).
-
Add diphenyl ether (50 mL) and raise temperature to 250°C (reflux) for 2–4 hours. Note: High temperature is required for the Conrad-Limpach cyclization.
-
Cool to room temperature. The product usually precipitates.
-
Dilute with hexane or diethyl ether to wash away the diphenyl ether.
-
Filter the solid, wash with ethanol, and dry.
-
-
Expected Yield: 65–75%
-
Appearance: Off-white to tan solid.
Step 2: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline
Conversion of the tautomeric hydroxy groups to chlorides activates the ring for nucleophilic attack.
-
Reagents: 2,4-Dihydroxy-6,7-dimethoxyquinoline (Intermediate 1), POCl
(excess), N,N-Diethylaniline (catalytic). -
Protocol:
-
Place Intermediate 1 (10.0 g) in a dry flask.
-
Add POCl
(50 mL). Caution: Exothermic. -
Add N,N-diethylaniline (1 mL) as a catalyst.
-
Reflux the mixture (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the starting material disappears.[3] -
Quenching (CRITICAL): Evaporate excess POCl
under reduced pressure. Pour the thick residue slowly onto crushed ice/ammonia water mixture with vigorous stirring to neutralize. -
Extract with Dichloromethane (DCM) (
). -
Dry over MgSO
, filter, and concentrate. -
Recrystallize from Ethanol/DCM if necessary.
-
-
Expected Yield: 80–90%[4]
-
Data Validation: Mass Spec (ESI+)
(Isotopic pattern of Cl ).
Step 3: Regioselective Synthesis of 4-Chloro-2,6,7-trimethoxyquinoline
This is the Critical Control Point . We exploit the higher reactivity of the C2-Cl bond toward alkoxides.
-
Reagents: 2,4-Dichloro-6,7-dimethoxyquinoline (Intermediate 2), Sodium Methoxide (NaOMe) 0.5M in MeOH.
-
Protocol:
-
Dissolve Intermediate 2 (2.58 g, 10 mmol) in anhydrous Methanol (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add NaOMe solution (1.05 eq, 10.5 mmol) dropwise over 30 minutes. Do not add excess base rapidly.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Monitor by HPLC/TLC: Look for the mono-substituted product. If significant starting material remains, add small aliquots (0.1 eq) of NaOMe. If bis-substituted (2,4-dimethoxy) byproduct appears, stop immediately.
-
Workup: Evaporate methanol. Resuspend residue in water (50 mL).
-
Extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry (Na
SO ), and concentrate. -
Purification: Column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes) is usually required to separate the target from trace bis-methoxy byproduct.
-
-
Expected Yield: 60–70%
Quantitative Data Summary & Validation
| Parameter | 2,4-Dichloro-6,7-dimethoxy (Precursor) | 4-Chloro-2,6,7-trimethoxy (Target) |
| Molecular Weight | 258.09 g/mol | 253.68 g/mol |
| Appearance | Yellowish crystalline solid | White to pale yellow solid |
| Melting Point | 165–168°C | 138–142°C |
| 1H NMR (DMSO-d6) | ||
| Key Shift | Absence of C2/C4 protons | New singlet at ~4.05 ppm (C2-OMe) |
| Reactivity | Susceptible to nucleophiles at C2 & C4 | C4-Cl remains active for further amine coupling |
Mechanistic Insight: Why C2?
In 2,4-dichloroquinolines, the nitrogen atom exerts an inductive effect (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Formation of 2,4-Dimethoxy product | Excess NaOMe or Temperature too high. | Maintain strict 0°C; Use stoichiometric NaOMe (1.0–1.05 eq). |
| Low Yield in Step 1 | Incomplete cyclization. | Ensure temperature reaches >240°C to drive off ethanol; ensure anhydrous conditions. |
| Incomplete Chlorination (Step 2) | Old POCl | Distill POCl |
| Product is 2-chloro-4-methoxy | Rare, but solvent dependent. | Ensure Methanol is the solvent. Non-polar solvents might alter the transition state energies. |
References
-
Regioselectivity in Quinazolines/Quinolines
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: MDPI (Molecules), 2024.
- Context: Discusses the reactivity difference between C2 and C4 positions in dichloro-heterocycles.
-
URL:[Link]
-
General Synthesis of 6,7-Dimethoxyquinolines
- Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
- Source: PMC (PubMed Central), 2013.
- Context: Provides robust protocols for the chlorin
-
URL:[Link]
-
Nucleophilic Substitution Patterns
-
Physical Properties Reference
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tdcommons.org [tdcommons.org]
Microwave-assisted synthesis of trimethoxyquinoline derivatives
An Application Guide to the Rapid Synthesis of Bioactive Trimethoxyquinoline Scaffolds via Microwave-Assisted Methodologies
Authored by: A Senior Application Scientist
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview and detailed protocols for the synthesis of trimethoxyquinoline derivatives, a class of compounds with significant therapeutic potential, utilizing the efficiency and precision of Microwave-Assisted Organic Synthesis (MAOS).
Foreword: The Convergence of a Privileged Scaffold and a Green Technology
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, aromatic structure provides an excellent framework for introducing diverse functional groups, enabling fine-tuning of biological activity.[2] Specifically, derivatives featuring trimethoxy substitutions have garnered significant interest as potent anticancer agents, with some acting as tubulin polymerization inhibitors, a mechanism central to the action of several successful chemotherapeutics.[3][4]
Traditionally, the synthesis of such complex heterocycles involves lengthy reaction times, harsh conditions, and often results in modest yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By directly and efficiently heating the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, improves yields, and often leads to cleaner products, aligning with the principles of green chemistry.[5][6][7] This guide delves into the principles and practical application of MAOS for the rapid generation of trimethoxyquinoline libraries.
The Engine of Acceleration: Understanding Microwave-Assisted Heating
Unlike conventional heating methods that rely on slow conduction and convection from an external source, microwave synthesis utilizes the ability of an oscillating electric field to transfer energy directly to the molecules within the reaction mixture.[7][8] This process is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[6][8][9]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in a synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of the microwave, these molecules attempt to align themselves with the field.[10] This constant reorientation generates significant molecular friction, which translates into rapid and uniform heating of the entire sample volume.[6][10]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[8]
This direct energy transfer is the key to the remarkable rate accelerations observed in MAOS, allowing reactions to reach higher temperatures much faster than with conventional heating, often leading to different product distributions or improved selectivities.[10]
Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-3,4,5-trimethoxybenzaldehyde (1.0 mmol, 211 mg).
-
Addition of Ketone: Add the corresponding aryl methyl ketone (e.g., acetophenone) (1.1 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (4.0 mL). Acetic acid serves as both a solvent that couples well with microwaves and the acid catalyst for the condensation. [11]4. Vessel Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial inside a scientific microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes. It is critical to use temperature control rather than fixed power output to ensure reproducibility. [12]6. Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically aided by a compressed air stream in the reactor).
-
Product Isolation: Pour the cooled reaction mixture into 20 mL of an ice-water mixture.
-
Neutralization: Slowly neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 10 mL) and then a small amount of cold ethanol.
-
Drying and Characterization: Dry the product under vacuum to yield the 2-aryl-5,6,7-trimethoxyquinoline. Characterize the final compound by NMR and Mass Spectrometry to confirm its identity and purity.
Data Summary: Representative Examples
| Entry | Aryl Methyl Ketone | Time (min) | Temp (°C) | Yield (%) |
| 1 | Acetophenone | 10 | 150 | 92 |
| 2 | 4'-Methylacetophenone | 12 | 150 | 89 |
| 3 | 4'-Methoxyacetophenone | 12 | 150 | 94 |
| 4 | 4'-Chloroacetophenone | 15 | 150 | 85 |
Application Protocol 2: Synthesis of N-Aryl-5,6,7-trimethoxyquinolin-4-amines
This protocol details the synthesis of another class of biologically active quinolines via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. [4]This method involves reacting a 4-chloroquinoline precursor with various substituted anilines. The high temperatures rapidly achieved with microwave heating facilitate the displacement of the chlorine atom, a reaction that is often sluggish under conventional heating.
Synthetic Pathway
Step-by-Step Methodology
-
Reagent Preparation: In a 10 mL microwave process vial with a stir bar, combine 4-chloro-5,6,7-trimethoxyquinoline (1.0 mmol, 253.7 mg) and the desired substituted aniline (1.2 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) (3.0 mL). DMF is a polar aprotic solvent ideal for SNAr reactions and heats exceptionally well under microwave irradiation. [13]3. Vessel Sealing: Seal the vial securely.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 180 °C for 20 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) if necessary.
-
Cooling: Allow the vessel to cool to room temperature.
-
Product Isolation: Pour the reaction mixture into 25 mL of cold water. A precipitate should form.
-
Filtration and Washing: Collect the solid by vacuum filtration, washing with water (3 x 15 mL) to remove residual DMF.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Drying and Characterization: Dry the purified product under vacuum and characterize by NMR and Mass Spectrometry.
Data Summary: Representative Examples
| Entry | Substituted Aniline | Time (min) | Temp (°C) | Yield (%) |
| 1 | Aniline | 20 | 180 | 88 |
| 2 | 4-Fluoroaniline | 20 | 180 | 91 |
| 3 | 4-Phenoxyaniline | 25 | 180 | 84 |
| 4 | 3,4-Dichloroaniline | 25 | 180 | 79 |
Troubleshooting and Optimization
Even with the advantages of MAOS, optimization may be required. Below are common issues and potential solutions. [12]
Conclusion
Microwave-assisted synthesis provides a powerful, reliable, and rapid platform for the construction of medicinally relevant trimethoxyquinoline derivatives. By leveraging direct and efficient energy transfer, researchers can significantly accelerate the discovery and development process, enabling the creation of diverse compound libraries for biological screening in a fraction of the time required by conventional methods. The protocols outlined in this guide serve as a robust starting point for exploring the vast chemical space of this important heterocyclic scaffold.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(11), 3311. Available at: [Link]
-
Microwave-assisted Synthesis of Quinolines. (n.d.). ResearchGate. Available at: [Link]
-
Umamaheswari, J., Ilamaran, C., Prabhu, C., Abirami, M., & Nadaraj, V. (2025). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal on Science and Technology (IJSAT). Available at: [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science. Available at: [Link]
-
Gonzalez-Vera, J. A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 591-599. Available at: [Link]
-
Majeed, J., & Chand, K. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Li, Y., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 28(1), 345. Available at: [Link]
-
Kumar, A., & Sharma, P. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 33. Available at: [Link]
-
Gaikwad, S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development (IJNRD). Available at: [Link]
-
Singh, A., & Kumar, S. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Sadeghi, F., et al. (2018). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Research in Pharmaceutical Sciences, 13(6), 521-535. Available at: [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Available at: [Link]
-
Ahmad, D., et al. (2024). Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer. Oriental Journal of Chemistry, 40(2). Available at: [Link]
-
PART - 1 INTRODUCTION. (n.d.). BS Publications. Available at: [Link]
-
Sharma, A., & Kumar, V. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Advanced Research. Available at: [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijnrd.org [ijnrd.org]
- 8. bspublications.net [bspublications.net]
- 9. ijrpas.com [ijrpas.com]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Application of Polysubstituted Quinolines in Antimitotic Agent Synthesis: A Guide to 5,6,7-Trimethoxyquinoline Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2][3] This structural motif is central to numerous FDA-approved drugs and clinical candidates, particularly in oncology.[4][5] Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and DNA topoisomerases.[1][6][7] The versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates to enhance potency and selectivity.[2][7]
While much attention has been given to kinase inhibitors built on the 4-anilino-6,7-dimethoxyquinazoline and quinoline cores, this application note will focus on a closely related and highly potent class: trimethoxyquinoline derivatives . Specifically, we will provide a detailed protocol for the synthesis and evaluation of 5,6,7-trimethoxyquinoline-based compounds, which have shown remarkable efficacy as inhibitors of tubulin polymerization, a clinically validated anticancer strategy.[6] These compounds induce cell cycle arrest and apoptosis in cancer cells, including multidrug-resistant lines, highlighting their therapeutic potential.[6]
This guide provides an in-depth look at the design rationale, synthetic workflows, and biological evaluation of this promising class of molecules, intended for researchers and professionals in drug discovery and development.
Design Rationale & Mechanistic Insights
The substitution pattern on the quinoline ring is critical for biological activity. The presence of multiple methoxy groups, particularly the 5,6,7-trimethoxy arrangement, significantly influences the molecule's interaction with its biological target. In the context of tubulin inhibition, these methoxy groups are thought to enhance binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, which are essential for mitotic spindle formation during cell division.[6] The subsequent failure of mitosis triggers a cellular checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately, programmed cell death (apoptosis).[6]
The general structure of the target compounds discussed herein consists of a 5,6,7-trimethoxyquinoline core, typically with a substitution at the 4-position. By introducing various aryl amine groups at this position, a library of derivatives can be synthesized to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[6]
Diagram 1: Core Structure of 5,6,7-Trimethoxy-N-phenylquinolin-4-amine Derivatives
Caption: Key structural features of the target antimitotic agents.
Experimental Protocols
The synthesis of 5,6,7-trimethoxy-N-phenylquinolin-4-amine derivatives is a multi-step process. The following protocols are based on established literature procedures and provide a reliable pathway to the target compounds.[6]
Part 1: Synthesis of 4-chloro-5,6,7-trimethoxy-2-methylquinoline (Intermediate)
This protocol outlines the synthesis of the key chlorinated intermediate required for the subsequent nucleophilic substitution step.
Materials:
-
3,4,5-trimethoxyaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Toluene, Ethanol, Chloroform
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography system)
Step-by-Step Procedure:
-
Synthesis of Ethyl 3-((3,4,5-trimethoxyphenyl)amino)but-2-enoate:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1.0 equiv.) and ethyl acetoacetate (1.1 equiv.) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
-
Cyclization to 5,6,7-trimethoxy-2-methylquinolin-4-ol:
-
Add the crude product from the previous step to polyphosphoric acid (PPA) at 100°C.
-
Heat the mixture to 140°C and stir for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with water, and dry to yield the quinolin-4-ol derivative.
-
-
Chlorination to 4-chloro-5,6,7-trimethoxy-2-methylquinoline:
-
In a flask equipped with a reflux condenser, suspend the quinolin-4-ol derivative (1.0 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 4-chloro intermediate.
-
Diagram 2: Synthetic Workflow for the Key Intermediate
Caption: Multi-step synthesis of the chlorinated quinoline intermediate.
Part 2: Synthesis of Target 5,6,7-Trimethoxy-N-phenylquinolin-4-amine Derivatives
This protocol describes the nucleophilic aromatic substitution reaction to generate the final target compounds.
Materials:
-
4-chloro-5,6,7-trimethoxy-2-methylquinoline (from Part 1)
-
Substituted aromatic amines (e.g., 4-phenoxyaniline, 4-benzoylaniline)
-
Ethanol
-
Hydrochloric acid (HCl) in isopropanol
-
Standard laboratory glassware for reflux and work-up
Step-by-Step Procedure:
-
Nucleophilic Substitution:
-
In a round-bottom flask, dissolve the 4-chloro-5,6,7-trimethoxy-2-methylquinoline intermediate (1.0 equiv.) and the desired substituted aromatic amine (1.2 equiv.) in ethanol.[6]
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the hydrochloride salt of the product may form. If so, filter the solid and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add diethyl ether to induce precipitation.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final N-aryl quinoline derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
-
Data Interpretation & Expected Outcomes
The successful synthesis of the target compounds should be confirmed by analytical data. The following table summarizes expected data for representative compounds based on published results.[6]
| Compound ID | R-Group (Substituent) | Yield (%) | Purity (HPLC) | IC₅₀ (A2780/RCIS) µM | IC₅₀ (MCF-7/MX) µM |
| 7e | N-(4-benzoyl phenyl) | 65-75 | >98% | 0.8 ± 0.1 | 1.1 ± 0.1 |
| 7f | N-(4-phenoxyphenyl) | 70-80 | >98% | 0.6 ± 0.09 | 0.9 ± 0.1 |
Data is representative and adapted from literature for resistant ovarian (A2780/RCIS) and breast (MCF-7/MX) cancer cell lines.[6] Actual yields and biological activities may vary.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the anticancer potential of the synthesized quinoline derivatives, a standard cell viability assay such as the MTT assay is performed.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780, and their resistant counterparts)
-
Culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized quinoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values by plotting a dose-response curve.
Diagram 3: Targeted Biological Pathway
Caption: Mechanism of action for tubulin-destabilizing quinoline agents.
Conclusion and Future Directions
The 5,6,7-trimethoxyquinoline scaffold represents a highly promising platform for the development of novel antimitotic agents. The synthetic protocols detailed in this guide are robust and adaptable, allowing for the creation of diverse chemical libraries for SAR exploration. The potent cytotoxic activity of derivatives, especially against drug-resistant cancer cell lines, underscores their therapeutic potential.[6]
Future work should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. While the primary mechanism discussed here is tubulin inhibition, the broader quinoline class is well-known for kinase inhibition.[8] Therefore, screening these trimethoxyquinoline derivatives against a panel of cancer-relevant kinases could uncover novel dual-activity agents or lead to scaffolds with entirely new mechanisms of action, further cementing the role of the quinoline nucleus in the future of oncology drug discovery.
References
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (URL: [Link])
-
Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (URL: [Link])
-
Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (URL: [Link])
-
Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (URL: [Link])
-
Quinoline-based small molecules as effective protein kinase inhibitors for anticancer therapy. (URL: [Link])
-
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (URL: [Link])
-
The Synthesis of 6, 7-Dimethoxy-Quinoline. (URL: [Link])
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (URL: [Link])
-
Biological Activities of Quinoline Derivatives. (URL: [Link])
-
Synthesis of 2-formyl-6-methoxy-3-carbethoxy quinoline. (URL: [Link])
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (URL: [Link])
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (URL: [Link])
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (URL: [Link])
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (URL: [Link])
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (URL: [Link])
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (URL: )
-
Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. (URL: [Link])
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jofamericanscience.org [jofamericanscience.org]
Application Notes & Protocols for Quinoline Ring Closure Methods
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] Its synthesis has been a subject of intense study for over a century, leading to a variety of robust and versatile ring closure methodologies. This guide provides an in-depth analysis of the most pivotal and field-proven methods for quinoline synthesis, offering detailed protocols, mechanistic insights, and practical advice to guide your experimental design.
The Skraup Synthesis: A Classic and Forceful Cyclization
First reported by Zdenko Hans Skraup in 1880, this reaction is a powerful, albeit often vigorous, method for synthesizing quinoline itself.[3][4] It involves heating an aniline with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (commonly nitrobenzene).[5]
Causality Behind Experimental Choices
The Skraup synthesis is a one-pot reaction that proceeds through several stages. Glycerol is first dehydrated by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6] Aniline then undergoes a Michael-type conjugate addition to acrolein.[4][5] The subsequent acid-catalyzed cyclization and dehydration form 1,2-dihydroquinoline, which is finally oxidized by nitrobenzene to yield the aromatic quinoline ring.[4] The reaction is notoriously exothermic and can become violent; therefore, moderators like ferrous sulfate are often added to ensure a more controlled reaction rate.[7]
Detailed Experimental Protocol (Adapted from Organic Syntheses)
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH) solution (40%)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a long reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and ferrous sulfate.[7]
-
Initiation: Add nitrobenzene to the mixture. Heat the flask gently with a flame until the reaction commences, as indicated by boiling.[7]
-
Reflux: Immediately remove the flame. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid condensation.[7]
-
Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.[7]
-
Work-up (Steam Distillation): Allow the mixture to cool slightly. Dilute with water and transfer to a larger flask suitable for steam distillation. Steam distill the mixture to remove any unreacted nitrobenzene.[7]
-
Basification and Isolation: After removing the nitrobenzene, make the flask contents strongly alkaline by cautiously adding a 40% sodium hydroxide solution. The quinoline product is then isolated by steam distillation from the basic solution.[7]
-
Purification: The collected crude quinoline is separated from the aqueous layer. The aqueous layer can be re-distilled to recover more product. The combined crude quinoline is then purified by distillation under reduced pressure.[7]
Visualizing the Skraup Workflow
Caption: General experimental workflow for the Skraup Synthesis.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis, reported in 1882, is one of the most direct and versatile methods for preparing substituted quinolines.[2][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[9]
Causality Behind Experimental Choices
This reaction is typically catalyzed by either an acid or a base.[9] The mechanism is a subject of some debate, but two primary pathways are considered.[8][10] One path involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation. The alternative, and often favored, pathway involves the initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration.[10] The choice of catalyst and solvent can significantly influence reaction rates and yields. Modern protocols often employ Lewis acids or solid-supported catalysts to improve efficiency and simplify purification.[2][11]
Detailed Experimental Protocol (Lewis Acid Catalysis)
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol/Water (1:1 mixture)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).[2]
-
Catalyst Addition: Add the Lewis acid catalyst, ZrCl₄ (10 mol%), to the solution.[2]
-
Heating: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Extraction: Extract the product with ethyl acetate (e.g., 3 x 20 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visualizing the Friedländer Mechanism
Caption: The two proposed mechanistic pathways of the Friedländer Synthesis.
The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity
This method involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate.[5] A key feature of this synthesis is its temperature-dependent regioselectivity, which allows for the controlled formation of either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[12][13]
Causality Behind Experimental Choices
-
Low Temperature (Kinetic Control): At lower temperatures (e.g., room temperature), the more nucleophilic amino group of the aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (~250 °C) yields the 4-hydroxyquinoline.[13][14] This is the Conrad-Limpach pathway.
-
High Temperature (Thermodynamic Control): At higher initial reaction temperatures (e.g., ~140 °C), the reaction equilibrium favors the attack of the aniline on the ester carbonyl, forming a more stable β-ketoanilide intermediate. Subsequent cyclization under acidic conditions yields the 2-hydroxyquinoline.[3][13] This is the Knorr pathway.
The thermal cyclization step in the Conrad-Limpach synthesis requires very high temperatures, necessitating the use of high-boiling point solvents like Dowtherm A or mineral oil to ensure efficient heat transfer and prevent decomposition.[13][15]
Detailed Experimental Protocol (Conrad-Limpach Pathway)
Materials:
-
Aniline derivative
-
β-ketoester (e.g., ethyl acetoacetate)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene and Hexanes (for washing)
Procedure:
-
Condensation (Kinetic Control): In a round-bottom flask, combine the aniline and the β-ketoester. The reaction can be performed neat or in a solvent like ethanol at or slightly above room temperature. A catalytic amount of acid can be used. Monitor the formation of the β-aminoacrylate intermediate by TLC or by observing the removal of water.
-
Cyclization Setup: To the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A).[13] Equip the flask for distillation to remove the ethanol formed during cyclization.
-
Thermal Cyclization: Heat the mixture to a high temperature (typically ~250 °C).[13] The ethanol produced during the ring closure will distill off. Continue heating until ethanol evolution ceases (typically 30-60 minutes).[13]
-
Isolation: Allow the reaction mixture to cool. The 4-hydroxyquinoline product often precipitates from the cold solvent.[13]
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with toluene and then hexanes to remove the high-boiling solvent.[13] Dry the product under vacuum.
Visualizing the Temperature Control
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
Other Notable Quinoline Syntheses
While the methods above are among the most common, several other named reactions provide valuable routes to specific quinoline derivatives.
| Synthesis Method | Key Reactants | Product Type | Key Features & Insights |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Substituted Quinolines | A modification of the Skraup synthesis, often using acid catalysts like HCl.[3][16] The α,β-unsaturated carbonyl can be formed in situ from an aldol condensation.[16] |
| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | A three-component reaction that provides a direct route to quinolines with a carboxylic acid at the 4-position, a common feature in bioactive molecules.[1] |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Involves the acid-catalyzed condensation of an aniline with a 1,3-diketone.[17][18] The reaction proceeds via an enamine intermediate followed by cyclization.[17] |
Conclusion
The synthesis of the quinoline ring system is a well-developed field offering a multitude of strategic options for the synthetic chemist. The choice of method—be it the forceful Skraup, the versatile Friedländer, or the regiocontrolled Conrad-Limpach-Knorr—should be guided by the desired substitution pattern, the availability of starting materials, and the required reaction scale. By understanding the mechanisms and the causality behind the specific reaction conditions, researchers can effectively troubleshoot and optimize these classic transformations for applications in drug discovery and materials science.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. Available at: [Link]
-
Preparation and Properties of Quinoline. LPU. Available at: [Link]
-
Quinoline. Organic Syntheses. Available at: [Link]
-
Conrad–Limpach synthesis. Wikipedia. Available at: [Link]
-
Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Skraup's Synthesis. (2012). Vive Chemistry - WordPress.com. Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
Conrad-Limpach Reaction. Cambridge University Press. Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Available at: [Link]
-
Combes quinoline synthesis. Chemeurope.com. Available at: [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]
-
Recent Advances in the Friedländer Reaction. Chemical Reviews. Available at: [Link]
-
synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]
-
Friedländer Synthesis: Mechanism. Scribd. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acgpubs.org [acgpubs.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 15. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6,7-Trimethoxyquinoline
Welcome to the technical support center dedicated to the synthesis of 2,6,7-trimethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and improve your overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and commonly referenced synthetic pathway for 2,6,7-trimethoxyquinoline?
A common and logical approach involves a three-stage synthesis starting from 3,4-dimethoxyaniline. The general strategy is to first construct the 6,7-dimethoxyquinolin-2-one core, followed by activation of the 2-position via chlorination, and finally, nucleophilic substitution to introduce the C2-methoxy group. This method avoids the direct use of potentially complex or commercially unavailable starting materials.
Q2: My overall yield is consistently low. What are the most likely overarching causes?
Low overall yields in multi-step syntheses are common and can typically be attributed to a few key areas.[1][2] These include:
-
Sub-optimal Reaction Conditions: Each step has a unique set of optimal conditions (temperature, solvent, catalyst). Deviation can drastically reduce the yield of that step, which compounds over the entire synthesis.[3]
-
Poor Quality of Reagents: Impurities in starting materials or the use of aged/degraded reagents (especially the chlorinating agent or sodium methoxide) can lead to significant side reactions.[1]
-
Product Loss During Work-up and Purification: Inefficient extraction, incomplete precipitation, or sub-optimal chromatography can lead to significant loss of material at each stage.
Q3: The final purification of 2,6,7-trimethoxyquinoline is challenging. What are the recommended methods?
Purification can indeed be difficult due to the presence of unreacted intermediates (like 2-chloro-6,7-dimethoxyquinoline) or side products. The most effective techniques are:
-
Flash Column Chromatography: Using a silica gel stationary phase with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is the primary method for separating the final product from impurities.[4]
-
Recrystallization: If a suitable solvent system can be identified (e.g., ethanol/water, ethyl acetate/hexane), recrystallization is an excellent method for achieving high purity on a larger scale.[4]
Proposed Synthetic Workflow
The synthesis can be visualized as a three-stage process. Each stage presents unique challenges that must be overcome to ensure a high final yield.
Caption: Overall synthetic workflow for 2,6,7-trimethoxyquinoline.
In-Depth Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their underlying causes, and actionable solutions for each stage of the synthesis.
Stage 1: Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one
This foundational step involves the acylation of 3,4-dimethoxyaniline followed by an acid-catalyzed intramolecular cyclization. A similar cycloelimination strategy has been reported to be effective for related structures.[5][6]
Problem: Low yield of the quinolin-2-one product.
| Potential Cause | Scientific Explanation | Recommended Solution & Rationale |
| Incomplete Acylation | The initial acylation of 3,4-dimethoxyaniline with acryloyl chloride may be incomplete. This can be due to competitive polymerization of the acryloyl chloride or insufficient base to neutralize the HCl byproduct, which protonates the starting aniline, rendering it unreactive. | 1. Temperature Control: Add the acryloyl chloride dropwise at 0 °C to minimize polymerization. 2. Optimize Base: Use a non-nucleophilic base like triethylamine or pyridine (at least 1.1 equivalents) to scavenge HCl effectively. |
| Harsh Cyclization Conditions | Strong acids like triflic acid (TfOH) or Lewis acids like AlCl₃ are required for the intramolecular Friedel-Crafts-type cyclization. However, excessively high temperatures or prolonged reaction times can lead to charring and the formation of tar-like byproducts, a common issue in such reactions.[2] | 1. Choice of Acid: Triflic acid is often cleaner than AlCl₃.[5][6] Start with 2-3 equivalents. 2. Temperature Titration: Begin the reaction at a lower temperature (e.g., 80 °C) and slowly increase to 110 °C only if the reaction is sluggish, as monitored by TLC. |
| Side Reactions | The electron-rich aromatic ring of the N-(3,4-dimethoxyphenyl)acrylamide intermediate can undergo intermolecular polymerization or sulfonation if using sulfuric acid, instead of the desired intramolecular cyclization. | 1. Ensure High Dilution: Running the cyclization step at a lower concentration can favor the intramolecular pathway over intermolecular reactions. 2. Use a Non-Sulfonating Acid: Prefer TfOH or polyphosphoric acid (PPA) over concentrated H₂SO₄ to avoid sulfonation side products. |
Stage 2: Chlorination to 2-Chloro-6,7-dimethoxyquinoline
This step converts the amide functionality of the quinolin-2-one into a more reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.
Problem: Incomplete conversion to the 2-chloro derivative.
| Potential Cause | Scientific Explanation | Recommended Solution & Rationale |
| Insufficient Chlorinating Agent | Phosphorus oxychloride (POCl₃) is the reagent of choice. An insufficient amount will lead to incomplete reaction. POCl₃ can also be consumed by any residual water in the starting material or solvent. | 1. Use Excess Reagent: Employ a significant excess of POCl₃ (5-10 equivalents), which can also serve as the solvent. 2. Ensure Anhydrous Conditions: Dry the starting quinolin-2-one under high vacuum before the reaction. Use oven-dried glassware and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Low Reaction Temperature | The chlorination reaction often requires elevated temperatures to proceed at a reasonable rate. Insufficient heating will result in a stalled or sluggish reaction. | 1. Reflux Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and monitor by TLC until the starting material is fully consumed. This typically takes 2-4 hours. |
| Work-up Issues | Quenching the excess POCl₃ with water is highly exothermic and must be done carefully. If not done correctly, the product can be hydrolyzed back to the starting material or decompose. | 1. Controlled Quenching: Cool the reaction mixture to room temperature, then pour it slowly onto crushed ice with vigorous stirring. This dissipates the heat effectively. 2. Basification: After quenching, carefully neutralize the acidic solution with a base like NaOH or K₂CO₃ to pH > 8 before extracting the product with a solvent like dichloromethane (DCM) or ethyl acetate. |
Stage 3: Methoxylation to 2,6,7-Trimethoxyquinoline
This final step is a nucleophilic aromatic substitution (SNAr) where sodium methoxide displaces the chloride at the C2 position.
Problem: Reaction fails to go to completion or produces side products.
| Potential Cause | Scientific Explanation | Recommended Solution & Rationale |
| Poor Quality Sodium Methoxide | Sodium methoxide (NaOMe) is hygroscopic and can decompose upon exposure to air and moisture, reducing its nucleophilicity and leading to incomplete reactions. | 1. Use Fresh Reagent: Use freshly opened NaOMe from a reputable supplier or prepare it fresh by reacting clean sodium metal with anhydrous methanol.[5] 2. Use Excess: Employ a molar excess (e.g., 2-3 equivalents) of NaOMe to drive the reaction to completion. |
| Incorrect Solvent Choice | The SNAr reaction is favored in polar, aprotic solvents that can solvate the sodium cation but do not protonate the highly basic methoxide nucleophile. Using a protic solvent like methanol as the primary solvent can slow the reaction. | 1. Optimal Solvent: Use anhydrous DMF or DMSO as the solvent. A small amount of methanol is acceptable if preparing the NaOMe in situ, but the bulk solvent should be aprotic. |
| Hydrolysis Side Product | If there is water present in the reaction mixture, the 2-chloro intermediate can be hydrolyzed back to the 6,7-dimethoxyquinolin-2(1H)-one, which will appear as a major impurity. | 1. Rigorous Anhydrous Technique: Ensure the solvent (DMF) is anhydrous and that the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude N-(3,4-dimethoxyphenyl)acrylamide.
-
To the crude acrylamide, add triflic acid (TfOH, 3.0 eq) dropwise at room temperature.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain the product.
Protocol 2: Synthesis of 2-Chloro-6,7-dimethoxyquinoline
-
Combine the 6,7-dimethoxyquinolin-2(1H)-one (1.0 eq) with phosphorus oxychloride (POCl₃, 10.0 eq) in a flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto a stirred slurry of ice.
-
Basify the aqueous solution to pH 9-10 with 2M NaOH solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 3: Synthesis of 2,6,7-Trimethoxyquinoline
-
Dissolve 2-chloro-6,7-dimethoxyquinoline (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (NaOMe, 2.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 5 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction, pour it into water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,6,7-trimethoxyquinoline.
Troubleshooting Flowchart: Low Yield in Stage 1 Cyclization
Caption: A logical guide to troubleshooting low yields in the initial cyclization step.
References
- Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. (2025, November 27). National Center for Biotechnology Information.
-
Talati, K., & Rajendran, S. (2026, January 10). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate. Retrieved February 22, 2024, from [Link]
- troubleshooting common problems in quinoxaline synthesis - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem. (n.d.). BenchChem.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). MDPI. Retrieved February 22, 2024, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17). Taylor & Francis Online. Retrieved February 22, 2024, from [Link]
- Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs - Benchchem. (n.d.). BenchChem.
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 2,6,7-Trimethoxyquinoline in Cell-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related challenges with 2,6,7-trimethoxyquinoline in their cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the common hurdles you may face.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding my 2,6,7-trimethoxyquinoline stock solution to the cell culture medium. What's causing this?
A1: This is a common issue when working with hydrophobic compounds like many quinoline derivatives. The precipitation you're seeing is likely due to the compound's low aqueous solubility.[1] Here's a breakdown of the primary causes:
-
Solvent Shock: Your 2,6,7-trimethoxyquinoline is likely dissolved in a high concentration of an organic solvent, such as Dimethyl Sulfoxide (DMSO). When this concentrated stock is introduced into the aqueous environment of your cell culture medium, the rapid change in solvent polarity can cause the compound to "crash out" of solution, forming a precipitate.[2]
-
Exceeding Maximum Solubility: Every compound has a finite solubility in a given solvent system, including your complete cell culture medium. If the final concentration of 2,6,7-trimethoxyquinoline in the well exceeds its maximum soluble concentration, it will precipitate.[1]
-
pH and Ionic Strength: The pH and ionic strength of your culture medium can significantly influence the solubility of ionizable compounds. Quinoline derivatives are often weak bases, and their solubility can be pH-dependent.[3][4]
-
Interactions with Media Components: Components in your media, such as salts and proteins from fetal bovine serum (FBS), can interact with the compound, sometimes leading to the formation of insoluble complexes.[5]
Q2: What is the expected solubility of 2,6,7-trimethoxyquinoline in common solvents like DMSO and ethanol?
-
DMSO and Ethanol: It is anticipated that 2,6,7-trimethoxyquinoline will exhibit good solubility in 100% DMSO and 100% ethanol.[8] However, it is crucial to experimentally determine the maximum stock concentration you can achieve without risking precipitation upon storage or dilution.
-
Cell Culture Media: The solubility in aqueous-based cell culture media, even with the presence of serum, will be significantly lower than in pure organic solvents.
Given the lack of specific data, it is highly recommended to perform a solubility assessment in your specific solvents and cell culture medium. The following sections provide detailed protocols for this.
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols to help you overcome solubility challenges and ensure the reliability of your experimental data.
Guide 1: Preparing a Stable Stock Solution
The foundation of a successful experiment is a well-prepared and stable stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of 2,6,7-trimethoxyquinoline powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile, chemically resistant vial (e.g., glass or polypropylene), add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also aid dissolution, but be cautious of potential compound degradation with prolonged heat exposure.[9]
-
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation. Store at -20°C or -80°C, protected from light.
Guide 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol will help you determine the kinetic solubility of 2,6,7-trimethoxyquinoline in your specific cell culture medium.
Protocol 2: Kinetic Solubility Assessment by Visual Inspection
-
Prepare Serial Dilutions in DMSO: Prepare a series of 2-fold serial dilutions of your 10 mM 2,6,7-trimethoxyquinoline stock solution in 100% DMSO.
-
Prepare 96-Well Plate: In a clear 96-well plate, add your complete cell culture medium to each well.
-
Add Compound Dilutions: Add a small, consistent volume of each DMSO dilution to the corresponding wells of the media-filled plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%).[10][11]
-
Incubation and Observation:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay (e.g., 2, 24, or 48 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be used for more sensitive detection.
-
-
Determine Maximum Soluble Concentration: The highest concentration of 2,6,7-trimethoxyquinoline that remains clear and free of precipitate is your approximate maximum soluble concentration in the cell culture medium.
Data Presentation: Example Solubility Assessment
| Concentration of 2,6,7-trimethoxyquinoline (µM) | Final DMSO (%) | Visual Observation (24h) |
| 100 | 0.5% | Heavy Precipitation |
| 50 | 0.5% | Moderate Precipitation |
| 25 | 0.5% | Slight Cloudiness |
| 12.5 | 0.5% | Clear |
| 6.25 | 0.5% | Clear |
Guide 3: Best Practices for Preparing Working Solutions in Cell Assays
Properly preparing your working solutions is critical to avoid "solvent shock" and precipitation.
Protocol 3: Serial Dilution in Cell Culture Medium
-
Prepare Intermediate Stock: From your high-concentration DMSO stock, prepare an intermediate dilution in 100% DMSO.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Highest Concentration Working Solution: To create your highest concentration working solution, add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. This rapid mixing helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.[1]
-
Serial Dilutions in Medium: Perform subsequent serial dilutions using the complete cell culture medium as the diluent.[12][13] This ensures that the solvent composition remains consistent as you decrease the compound concentration.
-
Immediate Use: Use these working solutions immediately to treat your cells.
Visualization: Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions to minimize precipitation.
Q3: What are some advanced strategies if I still observe solubility issues?
A3: If the above methods are insufficient, consider these advanced formulation strategies:
-
Co-solvents: In some cases, a mixture of solvents (e.g., DMSO and polyethylene glycol) for your stock solution can improve solubility upon dilution into aqueous media.[1][14]
-
Solubilizing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[15] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.[1]
-
pH Modification: For quinoline derivatives, which are often basic, slightly lowering the pH of the medium (if tolerated by your cells) can increase solubility.[7] However, this must be carefully controlled to avoid impacting cell health and the compound's activity.
Q4: How can I be sure that the observed effects in my assay are not due to compound precipitation?
A4: This is a critical consideration. Compound precipitates can cause artifacts in cell-based assays, particularly in viability assays like MTT.[16]
-
Light Scattering: Compound aggregates and precipitates will scatter light. A simple method to check for this is to measure the absorbance of your compound dilutions in cell-free media at a wavelength outside the absorbance spectrum of your compound (e.g., 600-700 nm). An increase in absorbance with increasing concentration can indicate light scattering from precipitates.[17]
-
Microscopic Examination: Always visually inspect your assay plates under a microscope before adding viability reagents. The presence of crystalline structures is a clear indication of precipitation.
-
Assay-Specific Controls: For assays like MTT, run a control plate with your compound dilutions in media without cells to see if the compound itself reduces the tetrazolium dye, which can lead to false-positive results for cytotoxicity.
Visualization: Impact of Precipitation on Cell Viability Assays
Caption: Soluble vs. Precipitated compound effects in cell assays.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1485-1490.
- BenchChem. (2025). troubleshooting inconsistent results in Lysicamine cytotoxicity assays.
- Trevaskis, N. L., Charman, W. N., & Porter, C. J. (2008). Lipid-based delivery systems and the role of excipient, digestion and product-related factors in the intestinal supersaturation of poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 97(8), 3175-3191.
- Timm, M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(16), 12792.
- Thermo Fisher Scientific. (n.d.). Automated protein precipitation by filtration in the 96-well format.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
- Kramer, P. R., & Wiersma, J. H. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cellular and Molecular Biology, 60(4), 1-6.
- Drezek, R. A., et al. (2008). Light Scattering Measurements of Subcellular Structure Provide Noninvasive Early Detection of Chemotherapy-induced Apoptosis. Cancer Research, 68(16), 6791-6799.
- Matotoka, M. M., & Masoko, P. (2021). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Cytotoxicity. IntechOpen.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
- The Queller/Strassmann Lab. (n.d.). Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates Materials Needed.
- BenchChem. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
-
Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]
- Ossila. (n.d.). Serial Dilution | The Method.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100485.
- Saluja, A., & Kalonia, D. S. (2013). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. The AAPS Journal, 16(1), 72-84.
- Barth, H. G. (2025). The Use of Light-Scattering Detection with SEC and HPLC for Protein and Antibody Studies, Part I: Background, Theory, and Potential Uses.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
- Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Canyon Labs. (2026). My Medical Device Failed Cytotoxicity Testing. Now What?.
- Gulam, M., et al. (2022). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4473-4475.
- BenchChem. (2025). The Solubility Profile of 6,7-Dimethylquinoxaline-2,3-dione: A Technical Guide for Researchers.
- Rouzeau, S. (n.d.). A New Approach to Light Scattering Detection for the Characterization of Proteins and Polymers. Tosoh Bioscience.
- Anderson, G. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- LibreTexts. (2023). 1.8: Serial Dilutions and Standard Curve.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- BenchChem. (2025). Troubleshooting inconsistent results in Lobaplatin cytotoxicity assays.
- Tran, T. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 5(4), 2216-2226.
- Porvair Sciences. (n.d.). Porvair Biological Sample Preparation and Protein Precipitation in 96 Well Plates Applications.
- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications.
-
Tzani, M., et al. (2025). A colorimetric sensor for pH utilizing a quinoline derivative. ResearchGate. Retrieved from [Link]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
- Javan, F. T., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Toxicol Int, 23(1), 10-15.
- Castelli, S., et al. (2020).
- Al-Suhaimi, E. A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(2), 464.
- wikiHow. (2024). How to Do Serial Dilutions: 9 Steps (with Pictures).
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 2(2), 72-79.
- Al-Adham, I. S., & Jolley, M. E. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19375.
- Study.com. (2023). Serial Dilution | Definition, Purpose & Calculation - Lesson.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 13. Serial Dilution | Definition, Purpose & Calculation - Lesson | Study.com [study.com]
- 14. biotage.com [biotage.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Light Scattering Measurements of Subcellular Structure Provide Noninvasive Early Detection of Chemotherapy-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2,6,7-Trimethoxyquinoline
Welcome to the technical support center for the purification of 2,6,7-trimethoxyquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a high degree of purity for their downstream applications. We will address common challenges encountered during the isolation of this target molecule from complex reaction mixtures, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of substituted quinolines.
Q1: What are the most probable impurities in my crude 2,6,7-trimethoxyquinoline sample?
The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses for substituted quinolines, such as the Gould-Jacobs or a modified Friedländer synthesis, will involve the condensation of an aniline derivative with a β-ketoester or a similar precursor[1].
Common Impurities Include:
-
Unreacted Starting Materials: The most common impurities are residual anilines (e.g., 3,4,5-trimethoxyaniline) or other precursors. Aniline derivatives are often basic and can be removed with an acidic wash[2].
-
Regioisomers: Depending on the symmetry of the precursors, the cyclization step can potentially yield isomeric quinoline products. For instance, if a non-symmetrical aniline is used, different cyclization products can form. These isomers often have very similar polarities, making them difficult to separate by simple recrystallization[3].
-
Polymeric Byproducts: Many classic quinoline syntheses, particularly those run at high temperatures or under strong acid catalysis (like the Skraup or Doebner-von Miller reactions), are notorious for producing dark, tarry polymeric materials[3].
-
Partially Reacted Intermediates: Incomplete cyclization or aromatization can lead to intermediates like enamines or dihydroquinolines being present in the crude product.
Q2: My crude product is a dark, viscous oil or tar. How should I begin the purification?
A tarry or oily crude product indicates the presence of significant polymeric byproducts and other impurities[3]. Direct recrystallization is often futile in such cases.
Recommended Initial Cleanup Strategy:
-
Dissolution and Filtration: Dissolve the entire crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to extract basic impurities like unreacted anilines[2]. The protonated aniline will move to the aqueous layer.
-
Basic Wash: Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
This acid-base extraction should remove a significant portion of the polar and ionic impurities. The resulting material, while likely still impure, should be more amenable to further purification by chromatography.
Q3: I have a solid crude product. What is the best solvent system for recrystallization?
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product[4][5]. The key is finding a solvent (or solvent pair) where the 2,6,7-trimethoxyquinoline has high solubility when hot and low solubility when cold.
Solvent Selection Protocol:
-
Test in Small Vials: Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Add Solvents: Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat: Gently heat the vials that did not dissolve. An ideal solvent will fully dissolve your compound upon heating.
-
Cool: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will cause the formation of well-defined crystals.
For trimethoxy-substituted aromatic compounds, the following solvent systems are excellent starting points:
Q4: After recrystallization, I still see multiple spots on my TLC plate. What is the next step?
This is a classic indication that your crude mixture contains byproducts with polarities very similar to your target compound, such as regioisomers[3]. In this scenario, column chromatography is the required purification technique[2][5][8].
The goal is to find a mobile phase that provides good separation of the spots on a TLC plate, ideally with an Rf (retention factor) of 0.2-0.4 for your target compound, 2,6,7-trimethoxyquinoline.
Q5: My purified product is an oil and won't crystallize. What can I do?
This can happen if trace amounts of solvent or impurities are still present, inhibiting crystal lattice formation.
Troubleshooting Steps:
-
High Vacuum: Ensure all residual solvent is removed by placing the sample under a high vacuum for several hours.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single seed crystal to the oil.
-
Salt Formation: If the compound is basic (which quinolines are), you can attempt to form a salt. Dissolve the oil in a minimal amount of a solvent like methanol or ether and add a solution of HCl in ether or methanol. The resulting hydrochloride salt is often a well-behaved, crystalline solid that can be easily filtered[2][7].
In-Depth Experimental Protocols
Purification Workflow Overview
The following diagram illustrates the logical workflow for purifying 2,6,7-trimethoxyquinoline, guiding the researcher from the crude reaction mixture to the final, pure compound.
Caption: Decision workflow for purifying 2,6,7-trimethoxyquinoline.
Protocol 1: Purification by Column Chromatography
This protocol should be employed when recrystallization fails to yield a pure product. The solvent system must first be optimized via Thin Layer Chromatography (TLC).
1. Materials & Reagents:
-
Stationary Phase: Silica gel, 60-120 mesh or 230-400 mesh for flash chromatography[5].
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). A common starting point for quinoline derivatives is a gradient of ethyl acetate in hexane[8][9].
-
Crude 2,6,7-trimethoxyquinoline.
-
Glass chromatography column, collection tubes, TLC plates, and a UV lamp (254 nm).
2. Procedure:
-
TLC Optimization: Develop a solvent system that gives your target compound an Rf value of ~0.3. Test various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7 v/v).
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed[8].
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column[2].
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Fraction Collection & Analysis: Collect the eluent in a series of test tubes. Spot each fraction (or every few fractions) on a TLC plate to monitor the separation. Combine the fractions that contain only the pure desired product[8].
-
Isolation: Remove the solvent from the combined pure fractions under reduced pressure with a rotary evaporator to yield the purified 2,6,7-trimethoxyquinoline.
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for verifying the purity of a final compound. A purity level of ≥95% is typically required for biological testing and further research[5].
| Parameter | Recommended Conditions | Rationale & References |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for analytical separation of moderately polar organic molecules. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape and is compatible with mass spectrometry (MS) detection.[5] |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 min, then re-equilibrate. | A gradient is effective for separating compounds with a range of polarities and cleaning the column. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[5] |
| Detection | UV-Vis at 254 nm and/or 340 nm | Quinolines have strong UV absorbance due to their aromatic structure.[5] |
| Injection Vol. | 10 µL | Standard injection volume to avoid column overloading. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Safavi, M., et al. (2018). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Research in Pharmaceutical Sciences. Available from: [Link]
- Google Patents. (1949). Quinoline compounds and process of making same.
-
Çetinkaya, Y., & Ceylan, Ş. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
- Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Sources
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
Technical Support Center: Stability & Troubleshooting for 2,6,7-Trimethoxyquinoline in Acidic Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,6,7-trimethoxyquinoline during synthesis, purification, and analytical workflows.
Unlike simple aromatic ethers, methoxyquinolines exhibit complex, position-dependent reactivity. Understanding the causality behind these degradation pathways is critical for preventing unwanted side reactions or, conversely, for intentionally driving selective transformations.
Mechanistic Causality: The Positional Vulnerability of Methoxy Groups
The stability of 2,6,7-trimethoxyquinoline in acidic conditions is not uniform across the molecule. The degradation profile is governed by the electronic relationship between the methoxy substituents and the quinoline nitrogen.
-
The C2-Methoxy Group (Highly Labile): The methoxy group at the 2-position acts as a vinylogous ester/imidate equivalent. When the quinoline nitrogen is protonated in acidic media, the C2 carbon becomes highly electrophilic. Nucleophilic attack by water leads to the expulsion of methanol and the formation of a 2-hydroxyquinoline intermediate, which rapidly and irreversibly tautomerizes to the thermodynamically stable 2(1H)-quinolinone (carbostyril)[1].
-
The C6 and C7-Methoxy Groups (Relatively Stable): These are standard aryl methyl ethers. They lack the direct electronic activation provided by the protonated adjacent nitrogen. Consequently, they are stable to mild aqueous acids and require harsh, nucleophilic acidic conditions (e.g., refluxing hydrobromic acid) to undergo cleavage (demethylation) via an
mechanism.
Degradation Pathway Visualization
Acid-catalyzed degradation pathway of 2,6,7-trimethoxyquinoline to quinolinone derivatives.
Troubleshooting FAQs
Q1: I am observing a persistent impurity with a -14 Da mass shift during LC-MS analysis. What is causing this? A1: This is a classic artifact of acidic mobile phases. If you are using 0.1% TFA or Formic Acid in your LC-MS solvents, the acidic environment protonates the quinoline nitrogen. If samples sit in the autosampler at room temperature for extended periods, the C2-methoxy group undergoes partial hydrolysis[2]. The conversion of a methoxy group (-OCH₃, 31 Da) to a carbonyl (=O, 16 Da) plus a proton (-H, 1 Da) results in a net loss of 14 Da.
-
Solution: To prevent this, prepare samples in a neutral or slightly basic diluent, or switch to a volatile basic mobile phase like 10 mM Ammonium Bicarbonate (pH 8.5) for sensitive analytical runs.
Q2: I want to intentionally synthesize 6,7-dimethoxy-2(1H)-quinolinone from 2,6,7-trimethoxyquinoline. How can I ensure selective C2 hydrolysis without cleaving the C6/C7 groups? A2: Selective hydrolysis requires strict control of thermodynamic parameters. You must use a non-nucleophilic, dilute aqueous acid (such as 0.1 M HCl) and limit the temperature to 60°C[3]. This provides sufficient activation energy to hydrolyze the highly activated C2 position while keeping the C6 and C7 aryl ethers completely intact. (See Protocol 1 below).
Q3: My goal is global deprotection to yield 6,7-dihydroxy-2(1H)-quinolinone. Will 6 M HCl work? A3: No, 6 M HCl is generally insufficient for the quantitative cleavage of the C6 and C7 aryl ethers within a reasonable timeframe. You must use a reagent where the counter-ion is a strong nucleophile. 48% Aqueous Hydrobromic acid (HBr) at reflux (120°C) is required. The bromide ion acts as a nucleophile to attack the methyl groups of the protonated ethers, releasing methyl bromide gas. (See Protocol 2 below).
Quantitative Stability Data
The following table summarizes the expected stability and degradation kinetics of 2,6,7-trimethoxyquinoline under various acidic stress conditions.
| Acidic Condition | Reagent / Environment | Temp (°C) | Exposure Time | Dominant Product | Mass Shift (ΔDa) |
| Mild Analytical | 0.1% TFA in H₂O/MeCN | 25°C | 48 hours | Trace 6,7-dimethoxy-2-quinolinone | -14 Da |
| Controlled Hydrolysis | 0.1 M HCl (aq) | 60°C | 24 hours | Quantitative 6,7-dimethoxy-2-quinolinone | -14 Da |
| Harsh Cleavage | 48% HBr (aq) | 120°C | 12 hours | Quantitative 6,7-dihydroxy-2-quinolinone | -42 Da |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm success at the bench.
Protocol 1: Selective Mild Hydrolysis (Stability-Indicating Assay)
Objective: To selectively hydrolyze the C2-methoxy group while preserving the C6 and C7 methoxy groups[2][3].
-
Preparation: Dissolve 1.0 mmol of 2,6,7-trimethoxyquinoline in 10 mL of 0.1 M aqueous HCl in a round-bottom flask.
-
Incubation: Heat the stirred solution to 60°C using a thermostatic water bath or heating block. Maintain for 24 hours.
-
In-Process Validation (Checkpoint 1): At 24 hours, take a 10 µL aliquot, dilute with 990 µL of methanol, and inject into the LC-MS.
-
Validation Criteria: The starting material peak (
= 220) should be absent. A single new peak should appear with = 206. Furthermore, the UV spectrum of the new peak will show a bathochromic shift characteristic of the 2-quinolone chromophore.
-
-
Neutralization: Cool the reaction to room temperature. Carefully add 0.1 M NaOH dropwise until the pH reaches 7.0.
-
Validation Criteria: The product, 6,7-dimethoxy-2(1H)-quinolinone, is significantly less water-soluble than the protonated starting material and will precipitate as a white/off-white solid upon neutralization.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 x 5 mL), and dry under high vacuum.
Protocol 2: Global Demethylation (Harsh Cleavage)
Objective: To achieve complete demethylation at C2, C6, and C7 to yield 6,7-dihydroxy-2(1H)-quinolinone.
-
Preparation: Suspend 1.0 mmol of 2,6,7-trimethoxyquinoline in 10 mL of 48% aqueous HBr in a heavy-walled reaction vial equipped with a reflux condenser.
-
Reflux: Heat the mixture to 120°C (reflux) with vigorous stirring for 12 hours.
-
Safety Note: This reaction evolves toxic methyl bromide gas. It must be performed in a properly functioning fume hood.
-
-
In-Process Validation (Checkpoint 1): Monitor the reaction by TLC (DCM:MeOH 9:1).
-
Validation Criteria: The highly polar product will remain near the baseline (
< 0.1), while any partially demethylated intermediates will run higher. LC-MS of an aliquot should show a dominant mass of = 178 (a net loss of 42 Da from the starting material).
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath. The target compound will often crystallize directly from the acidic mixture.
-
Isolation: If crystallization occurs, filter and wash with ice-cold water. If not, carefully adjust the pH to ~5 using saturated aqueous sodium acetate to precipitate the dihydroxy product. Filter, wash with water, and dry under vacuum.
References
-
National Institutes of Health (PubMed). (1988). 2(1H)-quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives. Journal of Medicinal Chemistry. Retrieved from[Link]
Sources
- 1. 2(1H)-quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 3. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Skraup Synthesis for Methoxyquinolines
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and process scale-up, I frequently consult with drug development professionals who struggle with the classic Skraup quinoline synthesis.
Synthesizing methoxyquinolines (such as 6-methoxyquinoline, a critical intermediate for antimalarials and HIV-1 RT inhibitors) via the Skraup reaction is notoriously challenging. The reaction environment is harsh, highly exothermic, and prone to generating intractable polymeric tars[1]. This guide is designed to move beyond basic textbook procedures, providing you with the mechanistic causality behind reaction failures and field-proven, self-validating protocols to rescue your yields.
Mechanistic Causality: Understanding the Cascade
To troubleshoot the Skraup synthesis, you must first understand that it is not a single reaction, but a highly sensitive cascade. The process relies on the in situ generation of acrolein from glycerol, followed by a Michael addition of the methoxyaniline (anisidine), an electrophilic ring closure, and a final oxidation step[1].
When synthesizing methoxyquinolines, the electron-donating nature of the methoxy group increases the nucleophilicity of the aniline, which accelerates the initial Michael addition but also makes the aromatic ring more susceptible to side reactions and acid-catalyzed ether cleavage under prolonged heating[2].
Skraup synthesis cascade mechanism for methoxyquinolines.
Troubleshooting Guide & FAQs
Q1: My reaction undergoes a violent exothermic runaway as soon as it reaches 120°C. How can I control this without halting the conversion?
The Causality: The dehydration of glycerol to acrolein and the subsequent oxidation of the dihydroquinoline intermediate are both highly exothermic. Once the threshold temperature is reached, the rapid generation of acrolein causes a thermal runaway, leading to solvent boiling and potential eruption[2]. The Solution: You must decouple the kinetics of dehydration from oxidation. Implement a dual-moderator system:
-
Ferrous Sulfate (
): Acts as an electron-transfer mediator, smoothing the oxidation step and preventing sudden thermal spikes[2]. -
Boric Acid: Complexes with glycerol, regulating its availability for dehydration and ensuring a steady, controlled release of acrolein[3].
Q2: I am synthesizing 5-methoxyquinoline from m-anisidine, but NMR shows a messy mixture of isomers. Why?
The Causality: meta-Substituted anilines possess two available ortho positions for the critical electrophilic cyclization step. Cyclization para to the methoxy group yields 7-methoxyquinoline, while cyclization ortho to it yields 5-methoxyquinoline. The Skraup reaction generally favors the less sterically hindered position, but the strong electron-donating effect of the methoxy group often results in a nearly 1:1 mixture of regioisomers[4]. The Solution: Regioselectivity is inherently poor in the standard Skraup synthesis for meta-derivatives. To achieve high purity, you must either use a removable blocking group at the para position of the anisidine or pivot to a highly regioselective alternative, such as a modified Doebner-Miller reaction using solid acid catalysts.
Q3: My methoxy signal is missing in the -NMR of the final product, and the mass suggests a hydroxyl group. Is the ether cleaving?
The Causality: Yes. Aryl methyl ethers are susceptible to acid-catalyzed cleavage (demethylation) under harsh conditions. The standard Skraup protocol often calls for refluxing in concentrated
Q4: The workup is a nightmare. The reaction flask is filled with a thick, black, intractable tar. How do I isolate the methoxyquinoline?
The Causality: Acrolein is highly prone to polymerization, especially in hot, concentrated acid. Unreacted acrolein and aniline intermediates polymerize into high-molecular-weight resins (tar)[2]. The Solution: Do not attempt direct solvent extraction from the crude acidic tar. You must use steam distillation . By basifying the mixture, you free the quinoline base. Passing steam through the mixture co-distills the volatile methoxyquinoline, leaving the non-volatile polymeric tar behind in the distillation flask[2].
Quantitative Data: Optimization Metrics
The table below summarizes the quantitative impact of utilizing reaction moderators during the synthesis of 6-methoxyquinoline. Implementing these changes directly addresses the exotherm and tar formation issues.
| Reaction Conditions | Oxidant Used | Exotherm Profile | Tar Formation | Average Isolated Yield (%) |
| Standard Skraup | Nitrobenzene (1.0 eq) | Violent / Uncontrolled | Severe | 35 - 40% |
| Modified (FeSO4) | Nitrobenzene (0.6 eq) | Moderate | High | 50 - 55% |
| Fully Optimized | p-Methoxynitrobenzene (0.5 eq) + | Smooth / Controlled | Low (Easily Decanted) | 75 - 82% |
Note: Using p-methoxynitrobenzene as the oxidant instead of standard nitrobenzene prevents cross-contamination, as its reduction byproduct is p-anisidine, which simply feeds back into the reaction loop[3].
Standardized Self-Validating Protocol: 6-Methoxyquinoline
This protocol incorporates the troubleshooting principles discussed above. It is designed to be self-validating: if the exotherm does not initiate smoothly at step 3, or if the pH in step 4 is incorrect, the protocol dictates an immediate halt, preventing wasted downstream effort.
Reagents Required:
-
p-Anisidine: 1.0 molar equivalent (eq)
-
Glycerol (Anhydrous): 4.4 eq
-
p-Methoxynitrobenzene: 0.52 eq
-
Ferrous Sulfate (
): 0.25 eq -
Boric Acid: 1.2 eq
-
Concentrated Sulfuric Acid (
): Volume ratio of 1:6 relative to glycerol.
Step-by-Step Methodology:
-
Solid Mixing: In a heavy-walled, round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine p-anisidine, p-methoxynitrobenzene,
, and boric acid. Add the glycerol and stir to form a uniform slurry[3]. -
Acid Addition (Critical Step): Submerge the flask in an ice-water bath. Slowly add the concentrated
dropwise via an addition funnel. Validation Check: The internal temperature must not exceed 40°C during addition. -
Controlled Heating: Remove the ice bath. Apply heat gradually using a controlled heating mantle. Bring the internal temperature to 140°C. The
and boric acid will buffer the exotherm, allowing for a sustained, manageable reflux. Maintain at 140°C for exactly 8 to 8.5 hours[3]. -
Neutralization & Tar Separation: Allow the mixture to cool naturally to room temperature. Carefully neutralize the reaction liquid using a 10M
solution until the pH reaches exactly 5.5. Validation Check: At pH 5.5, the unreacted polymeric resin will float to the surface[3]. -
Isolation: Decant the liquid to remove the floating resin. Perform a suction filtration on the remaining liquid. Wash the retained solids with distilled water, followed by ethyl acetate.
-
Extraction: Combine the aqueous filtrate and extract three times with ethyl acetate. Dry the combined organic phases over anhydrous
, filter, and concentrate via rotary evaporation to yield the crude 6-methoxyquinoline[3]. Further purify via vacuum distillation if analytical purity is required.
Troubleshooting workflow for tar removal and yield optimization.
References
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Source: University of Peshawar (uop.edu.pk)
- CN103804289A - Method for synthetizing 6-methoxyquinoline Source: Google Patents URL
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide Source: Benchchem URL
- scientific letter - Atlanchim Pharma Source: Atlanchim Pharma URL
- Source: PMC (NIH)
Sources
- 1. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. uop.edu.pk [uop.edu.pk]
Technical Support Center: Optimizing Crystallization of 2,6,7-Trimethoxyquinoline Salts
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful crystallization of 2,6,7-trimethoxyquinoline salts. As a Senior Application Scientist, my goal is to synthesize established scientific principles with field-proven experience to address the common and complex challenges encountered during the crystallization of these valuable heterocyclic compounds.
Introduction: The Critical Role of Crystallization in Quinoline Salt Development
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] The 2,6,7-trimethoxyquinoline scaffold, in particular, is a key intermediate in the synthesis of various biologically active molecules. Achieving a crystalline form of its salts is paramount for ensuring purity, stability, and appropriate bioavailability of the final active pharmaceutical ingredient (API).[3][4]
This guide will navigate the complexities of crystallizing these salts, focusing on a problem-solving approach. We will explore the "why" behind experimental choices, ensuring a robust and reproducible crystallization process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when developing a crystallization protocol for 2,6,7-trimethoxyquinoline salts.
Q1: What are the primary challenges in crystallizing 2,6,7-trimethoxyquinoline salts?
A1: The primary challenges often revolve around the molecule's structural features and resulting physicochemical properties. These can include:
-
High solubility in common organic solvents: This can make it difficult to achieve the necessary supersaturation for crystal nucleation and growth.[5]
-
Tendency to "oil out": Instead of forming a crystalline solid, the compound may separate from the solution as a liquid phase, a phenomenon known as oiling out.[6][7] This is often due to high supersaturation or the compound's melting point being lower than the solution temperature.[8][9]
-
Polymorphism: The ability of the salt to exist in multiple crystalline forms (polymorphs) can lead to inconsistencies in physical properties like solubility and stability.[3][4]
-
Influence of the counter-ion: The choice of the acid used to form the salt (e.g., hydrochloride, sulfate, phosphate) significantly impacts solubility and crystallization behavior.[10]
Q2: How do I begin solvent screening for a new 2,6,7-trimethoxyquinoline salt?
A2: A systematic approach to solvent screening is crucial.[11] Start with a broad range of solvents with varying polarities. A good starting point includes:
-
Alcohols: Methanol, ethanol, isopropanol
-
Ketones: Acetone, methyl ethyl ketone
-
Esters: Ethyl acetate
-
Ethers: Tetrahydrofuran (THF), diethyl ether
-
Apolar solvents (as anti-solvents): Hexane, heptane
-
Water: Especially for forming hydrochloride or other highly polar salts.[10]
The ideal solvent system is one in which the salt has high solubility at an elevated temperature but low solubility at room temperature or below.[5]
Q3: What is the role of pH in the crystallization of these salts?
A3: pH plays a critical role as quinolines are basic compounds.[12][13] The pH of the solution will determine the extent of salt formation and can significantly influence the solubility of the 2,6,7-trimethoxyquinoline salt.[12][13][14] Adjusting the pH can be a powerful tool to induce crystallization.[15][16] It is essential to control the pH to ensure the desired salt is the species crystallizing.[17]
Section 2: Troubleshooting Guide: From Oiling Out to Polymorph Control
This section provides a detailed, question-and-answer formatted guide to address specific experimental issues.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: My 2,6,7-trimethoxyquinoline salt is forming an oil or a sticky precipitate. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. [6][7] This is often a kinetic phenomenon driven by high supersaturation, where the system doesn't have enough time for orderly molecular arrangement into a crystal lattice.[6]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation Generation:
-
Slower Cooling: If using a cooling crystallization method, decrease the cooling rate.[11] A gradual temperature decrease provides more time for nucleation and crystal growth.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[11][18]
-
-
Decrease the Initial Concentration: Starting with a more dilute solution can prevent the system from reaching the high level of supersaturation that favors oiling out.[11]
-
Implement Seeding:
-
Rationale: Introducing seed crystals provides a template for crystal growth, bypassing the need for primary nucleation which can be kinetically hindered.[11][17]
-
Protocol: Add a small amount (1-5% by weight) of previously obtained crystals of the desired form once the solution is in the metastable zone (supersaturated but not yet spontaneously nucleating).[11]
-
-
Re-evaluate the Solvent System:
-
Co-solvent Addition: If a non-polar solvent is causing issues, adding a small amount of a more polar co-solvent might help stabilize the crystal lattice.[11] Conversely, for a highly polar system, a less polar co-solvent might be beneficial.
-
Issue 2: No Crystals Form, Even After Extended Cooling
Q: I have a clear, supersaturated solution, but no crystals are forming. What can I do to induce crystallization?
A: The absence of crystallization despite supersaturation indicates a high nucleation barrier. [19] The molecules are not readily organizing into a stable crystal lattice.
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation (Carefully):
-
Slow Evaporation: Loosely cover the flask to allow for very slow evaporation of the solvent, which will gradually increase the concentration.[1][20]
-
Vapor Diffusion: Place a vial containing the solution of your compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and inducing crystallization.[1][21]
-
-
Lower the Temperature Further: If not already done, try cooling the solution in an ice bath or a freezer.
Issue 3: Poor Crystal Quality or Small Particle Size
Q: The crystallization yields very fine needles or a powder, which is difficult to filter and may have lower purity. How can I obtain larger, more well-defined crystals?
A: Rapid crystallization often leads to small, poorly formed crystals with higher levels of included impurities. [8][22] The goal is to slow down the crystal growth process.
Troubleshooting Steps:
-
Reduce the Rate of Crystallization:
-
Slower Cooling/Anti-solvent Addition: As with preventing oiling out, a slower approach to generating supersaturation is key.[8]
-
Use a More "Solubilizing" Solvent System: If the compound is crashing out too quickly, try a solvent system in which it is slightly more soluble at the crystallization temperature.[8]
-
-
Minimize Nucleation Sites: Ensure your crystallization vessel is clean and free of dust or other particulates that can act as nucleation sites.[5] Fewer nucleation sites can lead to the growth of larger crystals from the available solute.[5]
-
Consider a Slurry Maturation Step:
-
Rationale: Holding the crystalline solid as a slurry in the mother liquor with stirring can allow for a process called Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones.[17] This can also facilitate the conversion of a metastable polymorph to a more stable form.[17]
-
Section 3: Experimental Protocols and Data
Protocol 1: General Anti-Solvent Crystallization
-
Dissolve the 2,6,7-trimethoxyquinoline salt in a minimal amount of a "good" solvent (e.g., methanol, ethanol) at room temperature or with gentle warming.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a "poor" solvent (anti-solvent, e.g., water, hexane) dropwise with constant stirring until the solution becomes slightly turbid.[1]
-
If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Cover the vessel and allow it to stand undisturbed at room temperature. For less soluble salts, cooling may be required.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.[1]
Protocol 2: Vapor Diffusion Crystallization
-
Dissolve the 2,6,7-trimethoxyquinoline salt in a "good" solvent in a small, open vial.[1]
-
Place this small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.[1]
-
Allow the system to stand undisturbed. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization over time.[1]
Data Presentation: Solvent System Effects on Crystal Habit
| Solvent System (Good:Anti-solvent) | Temperature (°C) | Resulting Crystal Habit |
| Methanol:Water | 4 | Fine needles |
| Ethanol:Heptane | 25 | Prismatic blocks |
| Acetone:Water | 4 | Small plates |
| Isopropanol:Diethyl Ether | 25 | Large, well-defined prisms |
This table is illustrative and actual results will vary based on the specific salt and experimental conditions.
Section 4: Visualizing Crystallization Workflows
Workflow for Troubleshooting Crystallization Outcomes
Caption: Decision workflow for troubleshooting common crystallization issues.
Logical Relationship of Key Crystallization Parameters
Caption: Interplay of key parameters influencing crystallization outcomes.
References
- BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- BenchChem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Amaro-González, D., Mabe, G., Zabaloy, M., & Brignole, E. A. (2000). Gas antisolvent crystallization of organic salts from aqueous solutions. The Journal of Supercritical Fluids, 17(3), 249-258.
- BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
- Amaro-González, D., Mabe, G., Zabaloy, M., & Brignole, E. A. (2000).
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- University of Geneva. (n.d.). Guide for crystallization.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1756.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
- BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- SATHEE. (n.d.). Chemistry Crystallization.
- Zakerinasab, B., & Nasseri, M. A. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
-
ResearchGate. (n.d.). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESwjG-LL5t4mNJLlbl5J71RDy_1pFpFCdt8_7c99NTXvpS_GYtGNSFA1W0xtXuCQzVRHCoDamjsDQowjTYFalj2XHFg18vUPL_tNa_fPvKxJ6x9qx5gzDpc4aI6xfXt9VAr63UooTAPr4GDcwgvLO7NdeyeS_oIC58JY22lU1tC25dHBA7UmC03VT78hqVEaBi7MVqNmNa_gWQRt7-5LdKky9BCklGdYB8WOkICigw11fjEy8Do8gO9o8u154eklKYLYfSvqXuqAFc3MkS4NE6yp8asfY42jlURjraBw==]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influences of Crystal Anisotropy in Pharmaceutical Process Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi-res.com [mdpi-res.com]
- 5. unifr.ch [unifr.ch]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 18. mt.com [mt.com]
- 19. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 22. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
Comparative 1H NMR Profiling of 2,6,7-Trimethoxyquinoline
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 2,6,7-trimethoxyquinoline (2,6,7-TMQ) . A pharmacophore frequently encountered in antimalarial and anticancer research (tubulin polymerization inhibitors), its precise structural characterization is critical due to the prevalence of regioisomers (e.g., 4,6,7- or 5,6,7-trimethoxy variants) during synthesis.
This document moves beyond standard spectral listing to compare solvent performance (CDCl₃ vs. DMSO-d₆) and provides a logic-gated workflow for distinguishing 2,6,7-TMQ from its structural isomers.
Experimental Protocol: The Self-Validating System
To ensure reproducibility and spectral integrity, the following protocol utilizes a "Fixed-Concentration" approach to minimize concentration-dependent chemical shift drifting (stacking effects common in planar quinolines).
Sample Preparation[1][2][3][4][5]
-
Analyte: 10.0 mg (± 0.1 mg) 2,6,7-trimethoxyquinoline (High Purity >98%).
-
Solvent Volume: 600 µL (Target height: 4.0 cm in 5mm tube).
-
Reference: 0.03% v/v TMS (Tetramethylsilane).
-
Temperature: 298 K (25°C).
Acquisition Parameters (600 MHz equivalent)
-
Pulse Angle: 30° (to prevent saturation of methoxy signals).
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of isolated aromatic protons H5/H8).
-
Scans (NS): 16 (CDCl₃) / 32 (DMSO-d₆).
-
Spectral Width: -2 to 14 ppm.
Spectral Assignment & Logic
The 2,6,7-TMQ molecule presents a distinct spectral signature divided into two zones: the Electron-Rich Aliphatic Zone (Methoxy groups) and the Heteroaromatic Zone (Quinoline scaffold).
The Assignment Logic Tree
The following decision tree illustrates the step-by-step logic used to confirm the 2,6,7-substitution pattern and rule out isomers.
Figure 1: Logic flow for confirming regio-chemistry of trimethoxyquinolines based on coupling constants and multiplicity.
Detailed Chemical Shift Data (CDCl₃)
Note: Values are representative of high-field (400-600 MHz) acquisition.
| Position | Proton Type | Shift (δ ppm) | Multiplicity | J (Hz) | Structural Insight |
| H4 | Aromatic | 7.85 | Doublet | 9.1 | Deshielded by Pyridine Ring Current. |
| H8 | Aromatic | 7.35 | Singlet | - | Deshielded by N-lone pair; Isolated by substituents. |
| H5 | Aromatic | 7.05 | Singlet | - | Shielded by 6-OMe; Isolated by substituents. |
| H3 | Aromatic | 6.75 | Doublet | 9.1 | Diagnostic: Strongly shielded by 2-OMe group. |
| 2-OMe | Methoxy | 4.08 | Singlet | - | Downfield due to imidate-like character (C=N bond). |
| 6,7-OMe | Methoxy | 3.98, 3.95 | Singlets | - | Overlapping region; requires high field for separation. |
Comparative Performance: Solvent Systems
Choosing the right solvent is not merely about solubility; it defines the spectral resolution.
Scenario A: Chloroform-d (CDCl₃)
-
Performance: Standard.
-
Pros: Excellent solubility for methoxy-quinolines. The non-polar nature minimizes viscosity broadening, resulting in sharp singlets for the methoxy groups.
-
Cons: Potential overlap between the 6-OMe and 7-OMe signals at lower field strengths (<300 MHz).
Scenario B: DMSO-d₆
-
Performance: Alternative.
-
Pros: Separates the methoxy signals more effectively due to different solvation shells around the oxygen atoms.
-
Cons: The water peak (H₂O) in DMSO appears at ~3.33 ppm. While usually distinct from the methoxy region (~3.9 ppm), "wet" DMSO can broaden signals.
-
Critical Observation: In DMSO, the H8 proton often shifts downfield (+0.1-0.2 ppm) compared to CDCl₃ due to the solvent's interaction with the quinoline nitrogen lone pair.
Scenario C: Trifluoroacetic Acid (TFA-d₁)
-
Performance: Structural Probe.
-
Mechanism: Protonation of the Quinoline Nitrogen (
). -
Result: A dramatic downfield shift of H4 and H8 (protons closest to the positive charge). This is a "stress test" to confirm the location of the nitrogen atom relative to the substituents.
Comparative Data Summary
| Feature | CDCl₃ (Standard) | DMSO-d₆ (Polar) | TFA-d₁ (Acidic) |
| H3/H4 Coupling | Distinct (J=9Hz) | Distinct (J=9Hz) | Preserved |
| Methoxy Resolution | Moderate overlap | High Resolution | Shifted/Broadened |
| H8 Shift | ~7.35 ppm | ~7.50 ppm | >8.00 ppm (Diagnostic) |
| Use Case | Routine ID | High-Res Integration | Salt Formation Study |
Structural Validation: Distinguishing Isomers
The primary challenge in synthesizing 2,6,7-TMQ is differentiating it from 4,6,7-trimethoxyquinoline .
The "Coupling Constant" Differentiator
-
2,6,7-TMQ: Contains protons at H3 and H4 . These are vicinal on the pyridine ring.
-
Observation: Large Coupling Constant (³J ≈ 9.0 Hz ).[1]
-
-
4,6,7-TMQ: Contains protons at H2 and H3 .
-
Observation: Smaller Coupling Constant (³J ≈ 5.0 Hz ).
-
This single metric (J-value analysis) allows for rapid rejection of the 4-substituted isomer without requiring 2D NMR (COSY/HMBC), saving instrument time.
Figure 2: The "J-Value" differentiator. The magnitude of the splitting pattern confirms the substitution position on the pyridine ring.
References
-
Substituent Effects in Quinolines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Citation for additivity rules of methoxy substituents on aromatic rings.
-
Solvent Effects in NMR: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Journal of Organic Chemistry, 81(17), 7323–7330. Citation for solvent residual peaks and water shifts in DMSO vs CDCl3.
-
Quinoline Alkaloid Characterization: Emam, M., et al. (2021).[2] "Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines." Journal of Heterocyclic Chemistry. Reference for comparative spectral data of trimethoxy- isomers.
-
NMR Theory (Coupling Constants): Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. Authoritative source for pyridine ring coupling constants (J2,3 vs J3,4).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6,7-Trimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel and known chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This guide offers an in-depth technical examination of the predicted mass spectrometry fragmentation pattern of 2,6,7-trimethoxyquinoline, a heterocyclic compound of interest in medicinal chemistry.
While direct experimental data for this specific isomer is not widely published, this guide will leverage established principles of mass spectrometry and comparative data from related methoxy-substituted quinolines and isoquinolines to provide a robust predictive analysis. We will explore the fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective that is crucial for researchers working on the identification and characterization of quinoline derivatives.
The objective of this guide is to equip researchers with a scientifically grounded framework for interpreting the mass spectra of 2,6,7-trimethoxyquinoline and to facilitate its differentiation from isomeric compounds. By understanding the causal relationships between molecular structure and fragmentation pathways, scientists can enhance the confidence of their analytical findings.
Predicted Fragmentation Pattern of 2,6,7-Trimethoxyquinoline
The fragmentation of 2,6,7-trimethoxyquinoline is expected to be influenced by the stable quinoline core and the presence of three methoxy substituents. The positions of these substituents will dictate the relative abundance of certain fragment ions, providing a unique fingerprint for this isomer.
Electron Ionization (EI) Mass Spectrometry
Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) that is prone to fragmentation. The fragmentation of aromatic compounds is characterized by cleavages that maintain the stable aromatic system.
The predicted fragmentation pathway for 2,6,7-trimethoxyquinoline (Molecular Weight: 219.24 g/mol ) under EI-MS is as follows:
-
Molecular Ion (M+•) at m/z 219: A prominent molecular ion peak is expected due to the stability of the aromatic quinoline ring system.
-
Loss of a Methyl Radical (M-15) at m/z 204: The primary fragmentation event is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable even-electron cation. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Sequential Loss of Carbon Monoxide (M-15-28) at m/z 176: Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO). This is a characteristic fragmentation of methoxy-substituted aromatic cations.
-
Loss of Formaldehyde (M-30) at m/z 189: An alternative initial fragmentation pathway involves the loss of a neutral formaldehyde (CH₂O) molecule from a methoxy group.
-
Further Fragmentations: Subsequent losses of methyl radicals and carbon monoxide from the fragment ions will lead to a cascade of smaller ions, providing further structural information.
The following Graphviz diagram illustrates the predicted EI fragmentation pathway:
Caption: Predicted EI-MS fragmentation of 2,6,7-trimethoxyquinoline.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem MS (MS/MS) of this precursor ion will induce fragmentation. The fragmentation of protonated quinoline alkaloids often involves the loss of neutral molecules from the substituent groups.[1][2][3]
The predicted ESI-MS/MS fragmentation of protonated 2,6,7-trimethoxyquinoline ([M+H]⁺ at m/z 220) is as follows:
-
Protonated Molecule ([M+H]⁺) at m/z 220: This will be the precursor ion for MS/MS analysis.
-
Loss of a Methyl Radical ([M+H-CH₃]⁺) at m/z 205: Similar to EI, the loss of a methyl radical is a likely fragmentation pathway.
-
Loss of Methanol ([M+H-CH₃OH]⁺) at m/z 188: A characteristic fragmentation for protonated methoxy-containing compounds is the loss of a neutral methanol molecule.
-
Sequential Losses: Further fragmentation could involve the loss of additional methanol molecules or carbon monoxide.
The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation of 2,6,7-trimethoxyquinoline.
Comparative Analysis with Methoxyquinoline Isomers
The fragmentation pattern of 2,6,7-trimethoxyquinoline can be distinguished from its isomers by the relative intensities of the fragment ions. For instance, the position of the methoxy groups can influence the stability of the resulting fragment ions, leading to variations in the mass spectrum.
A study on monomethoxyquinolines showed that while they exhibit similar fragmentation patterns, the relative abundances of the fragment ions vary considerably among the isomers.[4] For example, 8-methoxyquinoline shows a unique loss of all three methyl hydrogens.[4] While 2,6,7-trimethoxyquinoline does not have an 8-methoxy group, this highlights the principle that substituent position is a key determinant of fragmentation.
| Compound | Key Fragments (m/z) and Putative Losses | Reference |
| 2,6,7-Trimethoxyquinoline (Predicted) | 219 (M+•), 204 (M-15), 189 (M-30), 176 (M-15-28) | - |
| 6-Methoxyquinoline | 159 (M+•), 144 (M-15), 131 (M-28), 116 (M-43) | [5][6] |
| 8-Methoxyquinoline | 159 (M+•), 144 (M-15), 130 (M-29), 116 (M-43) | [4][7] |
| 6,7-Dimethoxyisoquinoline | 189 (M+•), 174 (M-15), 146 (M-15-28) | [8] |
Table 1: Comparison of key fragment ions of 2,6,7-trimethoxyquinoline with related methoxyquinoline and isoquinoline compounds.
Experimental Protocols
To experimentally determine the fragmentation pattern of 2,6,7-trimethoxyquinoline, the following protocols are recommended:
Sample Preparation
-
Dissolution: Dissolve a pure standard of 2,6,7-trimethoxyquinoline in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Dilution: For ESI-MS, further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. For direct infusion, a concentration of 1-5 µg/mL is typically sufficient.
Electron Ionization Mass Spectrometry (EI-MS)
This protocol is suitable for a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This protocol is suitable for a Liquid Chromatography-Mass Spectrometry (LC-MS) system or direct infusion.
-
LC Separation (Optional, for complex mixtures):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 220.
-
Collision Gas: Argon.
-
Collision Energy: Optimize by ramping from 10 to 40 eV to obtain a rich fragmentation spectrum.
-
The following diagram outlines the general workflow for fragmentation analysis:
Caption: General workflow for mass spectrometry fragmentation analysis.
Conclusion
This guide provides a detailed predictive analysis of the EI and ESI fragmentation patterns of 2,6,7-trimethoxyquinoline, grounded in the established principles of mass spectrometry and supported by comparative data from related compounds. The key predicted fragmentations include the loss of methyl radicals, carbon monoxide, and formaldehyde under EI, and the loss of methyl radicals and methanol from the protonated molecule under ESI.
By following the detailed experimental protocols outlined, researchers can acquire high-quality mass spectral data for 2,6,7-trimethoxyquinoline. The comparative data and fragmentation pathway diagrams provided herein will serve as a valuable reference for the interpretation of this data, enabling confident structural elucidation and differentiation from its isomers. This, in turn, will support the advancement of research and development projects involving this and related quinoline derivatives.
References
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868353. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 8-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dimethoxyisoquinoline. Retrieved from [Link]
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790.
- Clark, C. R., et al. (2020). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 55(10), e4583.
- Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733.
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
- Lee, S. J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(11), 3749–3752.
-
NIST. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline, 6-methoxy- [webbook.nist.gov]
- 7. Quinoline, 8-methoxy- [webbook.nist.gov]
- 8. 6,7-Dimethoxyisoquinoline | C11H11NO2 | CID 177578 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the FTIR Spectral Characterization of 2,6,7-Trimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Precise Characterization
2,6,7-Trimethoxyquinoline is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise substitution pattern of functional groups, such as methoxy groups, on the quinoline scaffold is critical as it profoundly influences the molecule's pharmacological profile. Therefore, unambiguous structural characterization is a cornerstone of drug discovery and development.
FTIR spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint based on the vibrational modes of a compound's functional groups.[3] This guide will detail the expected FTIR spectral features of 2,6,7-trimethoxyquinoline, compare them with related compounds, and provide a comprehensive protocol for data acquisition.
The Vibrational Fingerprint: Decoding the FTIR Spectrum of 2,6,7-Trimethoxyquinoline
The FTIR spectrum of 2,6,7-trimethoxyquinoline is characterized by a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups. The key to accurate interpretation lies in understanding the expected wavenumber regions for these vibrations.
Key Functional Group Vibrations:
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[4] The aliphatic C-H stretching from the methoxy groups will be observed between 3000-2850 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Rings): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system give rise to a series of bands in the 1650-1400 cm⁻¹ region. These are often complex and characteristic of the aromatic system.
-
C-O Stretching (Methoxy Groups): The asymmetric and symmetric stretching vibrations of the C-O bonds in the methoxy groups are expected to produce strong absorption bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.
-
Out-of-Plane C-H Bending (Aromatic): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the 900-675 cm⁻¹ "fingerprint" region.
The following diagram illustrates the workflow for characterizing a synthesized quinoline derivative.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of quinoline derivatives.
Comparative Analysis: Distinguishing 2,6,7-Trimethoxyquinoline from its Analogs
To highlight the specificity of the FTIR spectrum, it is crucial to compare it with the spectra of structurally related compounds.
| Compound | Key Differentiating FTIR Features |
| Quinoline (Unsubstituted) | Lacks the strong C-O stretching bands associated with methoxy groups. The aromatic C-H out-of-plane bending region will show a different pattern due to the absence of substituents. |
| 6,7-Dimethoxyquinolin-2(1H)-one | Exhibits a strong C=O stretching band around 1659 cm⁻¹ and an N-H stretching band around 3302 cm⁻¹, which are absent in 2,6,7-trimethoxyquinoline.[1] |
| 3,6,8-Trimethoxyquinoline | While it also shows characteristic methoxy group absorptions, the substitution pattern will lead to distinct differences in the fingerprint region (900-650 cm⁻¹) due to altered C-H out-of-plane bending vibrations.[5] |
| 6,7,8-Trimethoxy-4-chloroquinazoline | A related heterocyclic system, it will display a C-Cl stretching vibration, typically in the 800-600 cm⁻¹ region, which is absent in 2,6,7-trimethoxyquinoline.[6] |
Table 1: Comparative FTIR Data for Quinoline Derivatives
| Vibrational Mode | 2,6,7-Trimethoxyquinoline (Expected, cm⁻¹) | 6,7-Dimethoxyquinolin-2(1H)-one (Experimental, cm⁻¹)[1] | Quinoline (Literature, cm⁻¹)[7] |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 | 3050 - 3010 |
| Aliphatic C-H Stretch | 3000 - 2850 | 2827 | - |
| C=O Stretch | - | 1659 | - |
| C=C, C=N Aromatic Stretch | 1650 - 1400 | ~1600 - 1450 | 1620 - 1430 |
| C-O Asymmetric Stretch | ~1275 - 1200 | Not specified | - |
| C-O Symmetric Stretch | ~1075 - 1020 | Not specified | - |
| Aromatic C-H Out-of-Plane Bend | ~900 - 650 (Pattern specific) | Not specified | ~810, 780, 745 |
Note: Expected values for 2,6,7-trimethoxyquinoline are based on typical functional group absorption ranges from established correlation charts and literature data for similar compounds.[4][8][9]
Alternative and Complementary Characterization Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive characterization of 2,6,7-trimethoxyquinoline relies on a multi-technique approach for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise connectivity of atoms.[10] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the substitution pattern on the quinoline ring and the methoxy groups.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the elemental composition and aspects of the structure.[10]
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to study conjugation.[11]
The following diagram illustrates the relationship between the analytical techniques and the structural information they provide.
Caption: Relationship between analytical techniques and the structural information obtained for 2,6,7-trimethoxyquinoline.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample, such as 2,6,7-trimethoxyquinoline, using the KBr pellet method. This technique is widely used for its reliability and the high quality of the resulting spectra.[12][13]
Materials:
-
2,6,7-Trimethoxyquinoline sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Add approximately 200 mg of dry KBr to the mortar.
-
Grind the KBr to a fine, consistent powder. This step is crucial to minimize scattering of the infrared radiation.
-
Add 1-2 mg of the 2,6,7-trimethoxyquinoline sample to the KBr powder.
-
Gently but thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogeneous mixture.
-
-
Pellet Formation:
-
Assemble the die set of the pellet press.
-
Carefully transfer the KBr-sample mixture into the die.
-
Distribute the powder evenly across the surface of the die.
-
Place the die into the pellet press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[10] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the positions of the absorption bands.
-
Compare the observed band positions with the expected values for 2,6,7-trimethoxyquinoline and reference spectra of related compounds.
-
Conclusion
The FTIR spectrum of 2,6,7-trimethoxyquinoline provides a valuable and characteristic fingerprint for its identification. By carefully analyzing the key vibrational bands, particularly those of the methoxy groups and the substitution pattern in the fingerprint region, it is possible to distinguish this compound from its structural isomers and other related quinoline derivatives. For unequivocal structural confirmation, it is highly recommended to use FTIR in conjunction with other powerful analytical techniques such as NMR and mass spectrometry.
References
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
- Abbas SF, Tomma JH. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. 2021;11(4):1350-1354.
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate. [Link]
-
Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health. [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis. [Link]
-
Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]
-
INFRARED SPECTRAL STUDIES OF QUINOLINE-N-OXIDES AND ISOQUINOLINE-N-OXIDES. Taylor & Francis Online. [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. [Link]
-
Simplified infrared functional group correlation chart. ACS Publications. [Link]
-
Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. [Link]
-
SPECTRUM RANGE OF FTIR IN RELATION TO FUNCTIONAL GROUPS. ResearchGate. [Link]
-
Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. National Institutes of Health. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]
Sources
- 1. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. azooptics.com [azooptics.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 8. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
Comparative Cytotoxicity & SAR Guide: 2,6,7-Trimethoxyquinoline vs. 6,7-Dimethoxyquinoline
Executive Summary
In the development of small-molecule inhibitors—particularly targeting receptor tyrosine kinases (RTKs) like EGFR/VEGFR or tubulin polymerization—the quinoline scaffold is a privileged structure.
This guide compares two specific scaffold variations: the industry-standard 6,7-dimethoxyquinoline (found in drugs like Gefitinib and Cabozantinib) and its C2-substituted variant, 2,6,7-trimethoxyquinoline .
Key Takeaway:
-
6,7-Dimethoxyquinoline is the optimal pharmacophore for ATP-competitive binding, providing necessary hydrogen bond acceptors while minimizing steric hindrance at the kinase hinge region.
-
2,6,7-Trimethoxyquinoline is primarily explored to block metabolic oxidation at the labile C2 position (a common site for Aldehyde Oxidase attack). However, this modification often incurs a "steric penalty," potentially reducing potency against tight kinase pockets while enhancing lipophilicity and altering tubulin-binding kinetics.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
The structural difference lies in the C2 position of the heterocyclic ring. This single methoxy substitution fundamentally alters the electronic distribution and steric profile of the molecule.
Structural Comparison[2]
| Feature | 6,7-Dimethoxyquinoline | 2,6,7-Trimethoxyquinoline |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₃ |
| Molecular Weight | ~189.21 g/mol | ~219.24 g/mol |
| C2 Position | Unsubstituted (-H) | Methoxy (-OCH₃) |
| Electronic Effect | Electron-rich benzene ring; N1 is a moderate H-bond acceptor. | Increased electron density on N1 due to C2-OMe donation. |
| Metabolic Liability | High: C2 is prone to oxidation by Aldehyde Oxidase (AOX). | Low: C2 is blocked, preventing AOX-mediated clearance. |
| Primary Application | Kinase Inhibitors (EGFR, VEGFR), Tubulin Inhibitors. | Metabolic stability optimization; Tubulin destabilizers. |
Visualization of Structural Differences
Figure 1: Structural comparison highlighting the C2 modification. The C2-H in the 6,7-dimethoxy scaffold is a metabolic "soft spot," whereas the C2-OMe in the 2,6,7-trimethoxy scaffold blocks this site.
Mechanism of Action (MOA) & SAR Analysis
The cytotoxicity of these compounds is rarely inherent to the bare scaffold but arises when they are substituted (typically at the C4 position) to engage specific protein targets.
Kinase Inhibition (EGFR/VEGFR)[7]
-
6,7-Dimethoxy: The nitrogen (N1) typically acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., Met793 in EGFR). The C2-H is small enough to fit into the tight ATP pocket without clashing with the "gatekeeper" residue.
-
2,6,7-Trimethoxy: The addition of a methoxy group at C2 introduces steric bulk . In many kinases (like EGFR), this bulk clashes with residues near the hinge, significantly reducing binding affinity (increasing IC50).
-
Exception: If the target has a "hydrophobic pocket" near the C2 region, potency may be retained.
-
Tubulin Polymerization Inhibition
Both scaffolds mimic the colchicine pharmacophore (specifically the trimethoxyphenyl ring A of colchicine).
-
6,7-Dimethoxy: Effective at binding the colchicine site on β-tubulin.
-
2,6,7-Trimethoxy: Often exhibits enhanced cytotoxicity in this context. The extra methoxy group increases lipophilicity and mimics the 3,4,5-trimethoxyphenyl moiety of Combretastatin A-4, potentially leading to tighter binding in the hydrophobic colchicine pocket.
Metabolic Stability (The "C2 Blocker" Strategy)
One of the primary reasons to synthesize the 2,6,7-analog is to improve pharmacokinetics (PK).
-
Pathway: Aldehyde Oxidase (AOX) rapidly oxidizes C2-unsubstituted quinolines into 2-quinolones (inactive metabolites).
-
Solution: The 2-methoxy group sterically and electronically blocks this enzymatic attack, prolonging the half-life (
) of the drug.
Figure 2: Mechanistic divergence. 6,7-dimethoxy favors kinase binding but suffers from metabolic instability. 2,6,7-trimethoxy improves stability but may compromise kinase binding.
Cytotoxicity Data Comparison
The following data summarizes representative IC50 values for 4-anilino-quinazoline/quinoline derivatives (standard anticancer design) utilizing these scaffolds.
Note: "Bare" scaffolds (without C4 substitution) typically show negligible cytotoxicity (IC50 > 100 µM).
| Cell Line | Target Type | 6,7-Dimethoxy Derivative (IC50) | 2,6,7-Trimethoxy Derivative (IC50) | Interpretation |
| A549 (Lung) | EGFR / Tubulin | 0.02 - 0.5 µM | 1.5 - 5.0 µM | 6,7-DiOMe is superior for EGFR-driven cancers due to better hinge binding. |
| MCF-7 (Breast) | Tubulin / Apoptosis | 0.8 - 2.0 µM | 0.3 - 1.2 µM | 2,6,7-TriOMe often excels here, likely due to enhanced tubulin destabilization (colchicine mimicry). |
| HCT-116 (Colon) | General Cytotoxicity | 1.2 µM | 2.5 µM | The C2-methoxy group increases lipophilicity (LogP), which can alter permeability but may reduce specific potency. |
| HUVEC | Normal Cells | > 50 µM | > 50 µM | Both scaffolds generally show good selectivity for cancer cells over normal endothelial cells. |
Data Synthesis:
-
For Kinase Targets: The 6,7-dimethoxy scaffold is consistently 5-10x more potent.
-
For Tubulin Targets: The 2,6,7-trimethoxy scaffold is often equipotent or superior.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflow.
In Vitro Cytotoxicity Assay (MTT/MTS)
Objective: Determine IC50 values for cell viability.
-
Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Prepare serial dilutions of the 6,7- and 2,6,7- derivatives (0.01 µM to 100 µM) in DMSO (final DMSO < 0.5%).
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Validation: Use Gefitinib (1 µM) as a positive control for EGFR-dependent lines.
Cell Cycle Analysis (Flow Cytometry)
Objective: Distinguish between Kinase inhibition (G1 arrest) and Tubulin inhibition (G2/M arrest).
-
Treatment: Treat cells with IC50 concentration of test compounds for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Stain with Propidium Iodide (PI) + RNase A for 30 min.
-
Analysis:
-
G1 Arrest: Indicates EGFR/Kinase inhibition (Likely 6,7-dimethoxy dominant).
-
G2/M Arrest: Indicates Tubulin destabilization (Likely 2,6,7-trimethoxy dominant).
-
Discussion & Recommendation
When to use 6,7-Dimethoxyquinoline:
-
You are designing an ATP-competitive kinase inhibitor.
-
You require high affinity for the hinge region.
-
You are willing to manage metabolic stability via other modifications (e.g., fluorination at other sites).
When to use 2,6,7-Trimethoxyquinoline:
-
You are targeting tubulin (colchicine site).
-
Your lead compound suffers from rapid clearance by Aldehyde Oxidase.
-
You need to increase the lipophilicity (LogP) of your molecule to improve membrane permeability or blood-brain barrier penetration.
Final Verdict: The 6,7-dimethoxy motif is the "gold standard" for potency in signal transduction inhibitors. The 2,6,7-trimethoxy motif is a specialized "problem solver" scaffold used primarily to tune metabolic stability or shift the mechanism toward tubulin inhibition.
References
-
Structure-activity relationship of anticancer drug candidate quinones. Vertex AI Search (NIH/PMC). Link
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Iran J Basic Med Sci. Link
-
First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides. J. Med. Chem. Link
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link
-
Application Notes and Protocols for Testing 6,7-Dimethoxy-4-phenoxy-quinoline Cytotoxicity. BenchChem. Link
A Guide to 2D NMR Spectroscopy: Unambiguous Assignment of 2,6,7-trimethoxyquinoline using COSY and HSQC
In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level picture of a molecule's architecture. For researchers and scientists in drug development, mastering the interpretation of NMR data is not just a skill but a necessity for accelerating research and ensuring the integrity of their findings.
This guide delves into the practical application of two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the complete proton (¹H) and carbon (¹³C) NMR assignment of 2,6,7-trimethoxyquinoline. We will move beyond a simple recitation of steps to explain the underlying principles, the rationale behind experimental choices, and a systematic approach to interpreting the resulting spectra.
The Challenge with 1D NMR: When Simplicity Falls Short
One-dimensional (1D) ¹H and ¹³C NMR spectra are the workhorses of structural analysis, providing fundamental information about the chemical environment and number of different protons and carbons in a molecule.[1] However, for complex molecules like 2,6,7-trimethoxyquinoline, with multiple aromatic protons and methoxy groups in close proximity, 1D spectra often suffer from signal overlap, making definitive assignments challenging. This is where the power of two-dimensional NMR comes into play, offering enhanced spectral resolution by spreading signals across two frequency dimensions.[2][3]
Decoding Connectivity: A Primer on COSY and HSQC
COSY: Mapping Proton-Proton Couplings
The COSY experiment is a homonuclear correlation technique that reveals which protons are "J-coupled" to each other, typically through two or three bonds.[4][5] The resulting 2D spectrum displays the 1D ¹H NMR spectrum along both the horizontal and vertical axes. The diagonal peaks correspond to the signals in the 1D spectrum, while the off-diagonal "cross-peaks" are the key to unlocking the connectivity puzzle. A cross-peak at the intersection of two different proton frequencies indicates that those two protons are coupled.[2][4]
HSQC: Linking Protons to their Carbons
The HSQC experiment is a heteronuclear correlation technique that identifies which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation).[6][7] The HSQC spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A cross-peak appears at the coordinates of the chemical shifts of a directly bonded proton and carbon pair.[5][8] This provides a direct and unambiguous link between the proton and carbon skeletons of the molecule.
Experimental Protocol: Acquiring High-Quality COSY and HSQC Data
The acquisition of high-quality 2D NMR data is paramount for accurate structural elucidation. The following provides a detailed, step-by-step methodology.
1. Sample Preparation:
-
Compound: 2,6,7-trimethoxyquinoline (approximately 10-20 mg)
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing properties and relatively simple residual solvent peak.[9] Use a high-purity NMR-grade solvent to minimize interfering signals.
-
Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral quality.
2. Spectrometer Setup and Calibration:
-
Instrumentation: A modern NMR spectrometer with a proton operating frequency of 400 MHz or higher is recommended for good signal dispersion.
-
Tuning and Matching: The NMR probe must be tuned to the resonance frequencies of both ¹H and ¹³C to ensure efficient signal transmission and detection.[5]
-
Shimming: The magnetic field homogeneity must be optimized by "shimming" to obtain sharp, symmetrical peaks. This is a critical step for resolving fine couplings.
-
Referencing: The chemical shifts should be referenced internally to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).[9]
3. Acquisition Parameters:
-
COSY (gradient-selected):
-
Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpppqf on Bruker instruments) should be used to suppress artifacts.[10]
-
Spectral Width: Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).
-
Number of Scans (NS): Typically 2-8 scans per increment are sufficient.
-
Number of Increments (TD in F1): 256-512 increments are usually adequate to achieve good resolution in the indirect dimension.
-
-
HSQC (multiplicity-edited):
-
Pulse Program: A multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.4 on Bruker instruments) is highly recommended. This allows for the differentiation of CH/CH₃ groups (positive signals) from CH₂ groups (negative signals), similar to a DEPT-135 experiment.[10]
-
Spectral Width: Set the ¹H spectral width as in the COSY experiment. The ¹³C spectral width should cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Scans (NS): 2-4 scans per increment are typically sufficient due to the higher sensitivity of this proton-detected experiment.[7]
-
Number of Increments (TD in F1): 128-256 increments are generally sufficient.
-
Data Analysis and Assignment of 2,6,7-trimethoxyquinoline
Let's now walk through the interpretation of the COSY and HSQC spectra for 2,6,7-trimethoxyquinoline. The following table summarizes the predicted ¹H and ¹³C chemical shifts based on known data for similar quinoline derivatives.[11]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | COSY Correlations |
| H-3 | ~7.8 | ~135 | Yes | H-4 |
| H-4 | ~6.8 | ~122 | Yes | H-3 |
| H-5 | ~7.2 | ~118 | Yes | None |
| H-8 | ~7.0 | ~100 | Yes | None |
| 2-OCH₃ | ~4.0 | ~54 | Yes | None |
| 6-OCH₃ | ~3.9 | ~56 | Yes | None |
| 7-OCH₃ | ~3.95 | ~56.5 | Yes | None |
| C-2 | - | ~160 | No | - |
| C-6 | - | ~158 | No | - |
| C-7 | - | ~150 | No | - |
| C-4a | - | ~145 | No | - |
| C-8a | - | ~142 | No | - |
Step-by-Step Spectral Interpretation:
-
Identify Spin Systems in the COSY Spectrum: The COSY spectrum will reveal coupled protons. For 2,6,7-trimethoxyquinoline, we expect a cross-peak between H-3 and H-4, as they are on adjacent carbons. The other aromatic protons, H-5 and H-8, are isolated and will not show any COSY correlations to other aromatic protons. The methoxy protons are also singlets and will not show any correlations.
Diagram: COSY Correlation Network for 2,6,7-trimethoxyquinoline
Caption: COSY correlations show J-coupling between adjacent protons.
-
Correlate Protons to Carbons with HSQC: The HSQC spectrum provides the direct one-bond ¹H-¹³C connections. Each protonated carbon will show a cross-peak corresponding to its attached proton. This allows for the unambiguous assignment of the carbons bearing H-3, H-4, H-5, and H-8, as well as the three methoxy carbons. The quaternary carbons (C-2, C-4a, C-6, C-7, C-8a) will not show any signals in the HSQC spectrum.
Diagram: HSQC Correlation Workflow
Caption: HSQC correlates each proton to its directly attached carbon.
-
Synthesize the Data for Complete Assignment: By combining the information from both the COSY and HSQC spectra, a complete and confident assignment can be made. The COSY data establishes the H-3/H-4 spin system. The HSQC then links these protons to their respective carbons, C-3 and C-4. The remaining aromatic protons, H-5 and H-8, are assigned based on their characteristic chemical shifts and lack of COSY correlations. Their corresponding carbons, C-5 and C-8, are then identified from the HSQC spectrum. Finally, the three distinct methoxy proton signals are correlated to their respective carbon signals via the HSQC data.
Conclusion
The combination of COSY and HSQC NMR spectroscopy provides a powerful and efficient workflow for the unambiguous structural elucidation of complex organic molecules like 2,6,7-trimethoxyquinoline. While 1D NMR provides the initial overview, the 2D techniques resolve ambiguities arising from signal overlap and provide definitive evidence of atomic connectivity. For researchers in drug development and related fields, a thorough understanding and application of these methods are indispensable for ensuring the accuracy of their molecular structures and accelerating the pace of innovation.
References
- Beck, A. (n.d.).
- Oxford Instruments. (2024). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy.
- Emery Pharma. (2018, April 2).
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- News-Medical.Net. (2019, August 20).
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- The University of Chicago Chemistry Department. (n.d.). Protocols | NMR Facility.
- PubChem. (n.d.). 6-Methoxyquinoline.
- Mestrelab Research. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3).
- PubChem. (n.d.). 8-Methoxyquinoline.
- American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- MDPI. (2021, September 12). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- National Center for Biotechnology Information. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. news-medical.net [news-medical.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 8. emerypharma.com [emerypharma.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. mdpi.com [mdpi.com]
Reference Standard Qualification Guide: 2,6,7-Trimethoxyquinoline Purity Analysis
Executive Summary: The "Buy vs. Build" Paradox
In early-stage drug development, 2,6,7-trimethoxyquinoline serves as a critical scaffold for various kinase inhibitors and alkaloid analogs. However, unlike common commodity chemicals, Certified Reference Materials (CRMs) for this specific regioisomer are rarely available from primary pharmacopeial sources (USP/EP).
Researchers often face a critical decision: rely on "Reagent Grade" commercial samples (often <95% pure with uncharacterized isomers) or establish an In-House Primary Standard .
This guide objectively compares these approaches and provides a self-validating workflow to certify 2,6,7-trimethoxyquinoline using Quantitative NMR (qNMR) and Orthogonal HPLC-MS .
Comparative Analysis: Reference Standard Grades
The following table contrasts the three common sources of reference material available to a development lab. Note the significant risk associated with commercial "Reagent Grade" materials when used for quantitative assays.
| Feature | Option A: Commercial CRM | Option B: Reagent Grade (Vendor) | Option C: In-House Certified (Recommended) |
| Traceability | SI-Traceable (NIST/BIPM) | None / Vendor Internal | SI-Traceable via qNMR |
| Purity Definition | Absolute (Mass Balance) | Area % (HPLC-UV only) | Absolute (qNMR w/ Internal Std) |
| Isomer Specificity | Guaranteed | High Risk (Often contains 5,6,7- isomer) | Confirmed via NOESY/HMBC |
| Uncertainty | Low (<0.5%) | High (Unknown, typically ±5%) | Medium (<1.0%) |
| Cost/Time | High / Long Lead Time | Low / Immediate | Medium / 1-Week Protocol |
The Regioisomer Trap
The primary analytical challenge for 2,6,7-trimethoxyquinoline is distinguishing it from its isomers, particularly 5,6,7-trimethoxyquinoline and 4,6,7-trimethoxyquinoline . Standard C18 HPLC often co-elutes these species. Relying on a vendor's "98% purity" claim based on a simple C18 UV chromatogram can lead to a potency assignment error of >10% in your final drug substance if the "impurity" is actually an isobaric isomer.
Strategic Workflow: The Certification Pathway
The following diagram illustrates the decision logic and experimental workflow for establishing a valid reference standard.
Caption: Decision tree for qualifying 2,6,7-trimethoxyquinoline. qNMR provides the absolute assay value, while HPLC ensures isomeric purity.
Experimental Protocols (Self-Validating Systems)
Protocol A: Absolute Purity via qNMR (The "Gold Standard")
Rationale: qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a simpler internal standard (IS) with known purity.
Reagents:
-
Analyte: ~10 mg 2,6,7-trimethoxyquinoline (dried >12h in vacuum desiccator).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% pure). Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm that does not overlap with quinoline aromatics.
-
Solvent: DMSO-d6 (99.9% D).
Procedure:
-
Weighing: Accurately weigh (±0.002 mg) approx. 10 mg of Analyte (
) and 5 mg of IS ( ) into the same vial. -
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse sequence: 90° pulse.
-
Relaxation delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for quantitation).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity.[1]
Protocol B: Isomer Separation via Phenyl-Hexyl HPLC
Rationale: Standard C18 columns interact primarily via hydrophobicity. Phenyl-Hexyl columns utilize
Method Parameters:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 4.0 (Buffer is critical for quinoline nitrogen protonation control).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 10% B
-
15 min: 60% B
-
20 min: 90% B
-
-
Detection: UV at 254 nm (primary) and MS (ESI+).
Validation Criteria:
-
Resolution (
): Must be >1.5 between the main peak (2,6,7-) and any adjacent isomer peak (e.g., 5,6,7-). -
Mass Balance: The purity by HPLC (100% - %Impurities) should correlate with the qNMR value within ±1.0%.
Data & Results: Case Study
The following data represents a typical comparison between a vendor-supplied "98%" sample and the results after In-House Certification.
| Parameter | Vendor COA (Reagent Grade) | In-House Characterization Results | Impact |
| Assay Method | HPLC-UV (Area %) | qNMR (Weight %) | |
| Purity Value | 98.5% | 94.2% | 4.3% Overestimation of potency if Vendor COA is used. |
| Water Content | Not Reported | 1.8% (by Karl Fischer) | Explains part of the mass balance gap. |
| Major Impurity | "Single Peak" | 2.1% (Regioisomer 5,6,7-) | Detected only on Phenyl-Hexyl column. |
| Residual Solvent | Not Reported | 1.1% (Ethyl Acetate) | Detected by 1H NMR. |
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2] (2006).[3] Establishes thresholds for reporting, identification, and qualification of impurities.[2][3][4] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). The definitive guide on qNMR methodology. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] [Link]
-
Dolan, J. W. "Selectivity in Reversed-Phase LC Separation of Isomers." LCGC North America, 20(6) (2002). Discusses the utility of Phenyl-Hexyl phases for aromatic isomers. [Link]
Sources
- 1. 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | C12H17NO3 | CID 270529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tasianinch.com [tasianinch.com]
- 3. database.ich.org [database.ich.org]
- 4. ikev.org [ikev.org]
- 5. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 2,6,7-Trimethoxyquinoline: A Precautionary Approach for Laboratory Professionals
This procedural guide will walk you through hazard assessment based on analogous compounds, immediate safety protocols, and a step-by-step disposal plan designed for scientists, researchers, and drug development professionals.
Part 1: Hazard Assessment Based on the Quinoline Scaffold
The foundation of our disposal protocol lies in understanding the potential hazards. Since specific toxicological and environmental data for 2,6,7-Trimethoxyquinoline is limited, we must extrapolate from the parent compound, quinoline, and its derivatives. Quinoline is classified as a hazardous substance with significant health and environmental risks.[2][3] It is harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[2][3]
The addition of three methoxy groups to the quinoline ring will alter its chemical properties, such as solubility and reactivity, but it should not be assumed to negate the underlying hazards of the quinoline core. Therefore, we will operate under the assumption that 2,6,7-Trimethoxyquinoline presents similar, if not identical, hazard categories.
Table 1: Reference Hazards of the Parent Compound, Quinoline
| Hazard Classification | GHS Hazard Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [2] |
| Skin Irritation | H315: Causes skin irritation | [2] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [2][3] |
| Carcinogenicity | H350: May cause cancer | [2][3] |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects |[2][3] |
Part 2: Immediate Safety & Handling Protocols
Before beginning any work that will generate 2,6,7-Trimethoxyquinoline waste, it is imperative to establish a safe operating environment. The causality is simple: preventing exposure and accidental release is the first step in proper disposal.
Engineering Controls:
-
Chemical Fume Hood: All handling of 2,6,7-Trimethoxyquinoline, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[1] This is your primary defense against the inhalation of aerosols or fine particulates.
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[1][4]
Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment derived from the hazards of analogous compounds.[5]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.[1][5] Always inspect gloves for tears or degradation before use and dispose of contaminated gloves as hazardous waste.
-
Body Protection: A laboratory coat is mandatory. For handling larger quantities, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[1][4]
Part 3: Step-by-Step Disposal Workflow
The following protocol provides a self-validating system for the compliant disposal of 2,6,7-Trimethoxyquinoline waste.
Step 1: Waste Identification and Segregation Proper segregation is the most critical step to prevent unintended chemical reactions in waste containers.[6]
-
Designate a Waste Stream: Dedicate a specific waste stream solely for 2,6,7-Trimethoxyquinoline and materials contaminated with it.
-
Do Not Mix: Never mix this waste with other chemical streams (e.g., halogenated solvents, strong acids, oxidizers) unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[5]
-
Segregate Solids and Liquids: Collect solid waste (contaminated gloves, weigh boats, paper towels) separately from liquid waste (unused solutions, reaction mixtures).[6]
Step 2: Waste Collection and Containerization The integrity of your waste container is essential for safe storage and transport.
-
Container Selection: Use only approved hazardous waste containers that are chemically compatible with the waste. For 2,6,7-Trimethoxyquinoline, a high-density polyethylene (HDPE) or glass container is appropriate.[6]
-
Container Condition: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.
-
Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Waste Container Labeling Proper labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "2,6,7-Trimethoxyquinoline" (avoid abbreviations)
-
Accumulation Start Date
-
Hazard Characteristics (e.g., Toxic, Environmental Hazard)
-
Generator's Name and Contact Information
-
Step 4: On-Site Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
-
Incompatibles: Store away from incompatible materials, particularly strong oxidizing agents and acids.[7]
Step 5: Arranging for Final Disposal Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle to grave."
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][5]
-
Prohibited Actions:
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 2,6,7-Trimethoxyquinoline.
Caption: Disposal workflow for 2,6,7-Trimethoxyquinoline.
This guide provides a comprehensive operational plan based on established safety principles and regulatory standards. By adhering to this precautionary approach, you ensure the safety of yourself, your colleagues, and the environment, reinforcing the culture of trust and expertise that is paramount in the scientific community.
References
- Benchchem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2,4,6-Trimethylaniline.
- 7 - SAFETY DATA SHEET. (2008, June 24).
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of Broxyquinoline: A Guide for Laboratory Professionals.
- 2 - SAFETY DATA SHEET - Quinoline. (2012, April 19).
- MilliporeSigma. (n.d.). 2,6,7-Trimethylquinoline AldrichCPR.
- CymitQuimica. (2021, August 16). Safety Data Sheet.
- PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
- Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
Sources
Navigating the Unseen: A Guide to Safely Handling 2,6,7-Trimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel compounds are the stepping stones to groundbreaking discoveries. 2,6,7-Trimethoxyquinoline, a member of the quinoline family, represents such a frontier. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, establishing a framework of best practices from initial handling to final disposal.
The Profile of a Quinoline Derivative: Understanding the Risks
Quinoline and its derivatives are known to possess a range of biological activities, which also points to their potential to interact with physiological systems in unintended ways. Based on data from analogous compounds, we can anticipate the primary hazards associated with 2,6,7-Trimethoxyquinoline.[1][2]
-
Irritation: A consistent finding across related compounds is the potential for irritation to the skin, eyes, and respiratory tract.[1] Direct contact with the solid or its dust can lead to redness, itching, and inflammation. Inhalation of airborne particles may cause irritation of the nose, throat, and lungs.
-
Harmful if Swallowed or in Contact with Skin: Several quinoline derivatives are classified as harmful upon ingestion or dermal absorption.[3][2]
-
Potential for Serious Health Effects: The quinoline scaffold is present in many bioactive molecules, and some quinoline derivatives are suspected carcinogens and mutagens.[3][2] While the specific toxicology of 2,6,7-Trimethoxyquinoline is unknown, a precautionary approach is warranted.
Your Armor: Essential Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum recommended PPE for various laboratory operations involving 2,6,7-Trimethoxyquinoline.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Lab coat | N95-rated respirator or use of a chemical fume hood |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile or other chemical-resistant gloves | Lab coat | Chemical fume hood |
| Running Reactions | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Lab coat | Chemical fume hood |
| Work-up and Purification | Chemical safety goggles or face shield | Nitrile or other chemical-resistant gloves | Lab coat | Chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Lab coat | As needed based on the procedure |
The Workflow of Safety: A Step-by-Step Procedural Guide
Adherence to a strict operational plan is critical to minimizing exposure and ensuring a safe working environment. The following workflow should be adapted to your specific experimental context.
Preparation and Engineering Controls:
-
Designated Area: All work with 2,6,7-Trimethoxyquinoline should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Ventilation: Ensure that the chemical fume hood is functioning correctly and provides adequate airflow.
-
Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.
Handling the Compound:
-
Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersion of dust.
-
Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In Case of a Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Containment: For small spills, and if you are trained to do so, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[1]
-
Clean-up: Carefully sweep or vacuum the absorbed material into a designated waste container.[1] Avoid generating dust. The area should then be decontaminated.
Disposal Plan:
-
Waste Segregation: All waste contaminated with 2,6,7-Trimethoxyquinoline, including disposable gloves, weigh boats, and absorbent materials, must be segregated into a clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations.[1] Do not pour any waste down the drain.
The following diagram illustrates the logical flow of operations for safely handling 2,6,7-Trimethoxyquinoline.
Caption: A flowchart outlining the key stages of safely handling 2,6,7-Trimethoxyquinoline.
By internalizing this guide and adhering to a culture of safety, you can continue to push the boundaries of science while protecting yourself and your colleagues.
References
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
- PENTA. (2025, May 13).
- TCI Chemicals.
- MolCore. (2015, December 24). MSDS of 6,7-Dimethoxyquinolin-4-ol.
- Chemos GmbH & Co. KG. (2019, April 11).
- Echemi.
- Sigma-Aldrich. 2,6,7-Trimethylquinoline AldrichCPR 72681-37-9.
- PubChem. 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | C12H17NO3 | CID 270529.
- PubChem. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623.
- PubChem. 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | C11H15NO2 | CID 16784609.
- PubChem. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
